manganese(2+);ditetrafluoroborate
Description
Historical Context and Evolution of Manganese(II) Coordination Chemistry
Manganese, with the atomic number 25, is a first-row transition metal that is abundant in the Earth's crust. britannica.com Its use by humans dates back to the Stone Age, where manganese dioxide was used as a pigment for cave paintings. libretexts.org The element was formally recognized in 1774 by Swedish chemist Carl Wilhelm Scheele and isolated in the same year by his associate, Johan Gottlieb Gahn. britannica.comlibretexts.org The name "manganese" derives from the Latin magnes, meaning magnet, alluding to the magnetic properties of its ores. libretexts.org
The coordination chemistry of manganese is extensive, characterized by a wide range of oxidation states from -3 to +7. However, the most stable and common oxidation state is Mn(II). researchgate.netwikipedia.org In aqueous solutions, it typically exists as the pale pink hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. researchgate.net The stability of the Mn(II) state is attributed to its d⁵ electronic configuration, which represents a half-filled d-shell, conferring extra stability. researchgate.net
The evolution of manganese(II) coordination chemistry has revealed a diverse array of geometries and coordination numbers. While six-coordinate octahedral complexes are very common, numerous examples of four-, five-, and even seven-coordinate Mn(II) centers have been synthesized and characterized. researchgate.netnih.gov The ligands coordinating to manganese are predominantly those with nitrogen, oxygen, or halogen donor atoms. researchgate.net Research has expanded from simple mononuclear complexes to complex multinuclear clusters, which are relevant to fields such as bioinorganic chemistry, where they serve as models for metalloenzymes, and materials science, particularly in the development of single-molecule magnets. researchgate.net
Significance of Weakly Coordinating Anions in Transition Metal Chemistry
The study of highly reactive and electrophilic metal cations has been significantly advanced by the development and use of weakly coordinating anions (WCAs). nih.govcuvillier.de An ideal WCA is characterized by several key features: a large ionic volume, delocalization of its negative charge over a large surface area, low nucleophilicity and basicity, and high chemical stability against oxidation and strong electrophiles. nih.govcuvillier.de True "non-coordination" is impossible in a condensed phase, as electrostatic interactions will always be present. cuvillier.decuvillier.de Instead, the goal is to replace a few strong, highly directional cation-anion interactions with numerous, very weak, and non-directional ones, effectively creating a "pseudo gas phase" environment for the cation. cuvillier.de
This allows for the isolation and crystallographic characterization of cationic species that would otherwise be too reactive to exist. cuvillier.de Prominent examples of WCAs include highly fluorinated borates, such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), and fluoroantimonates like [Sb₂F₁₁]⁻. cuvillier.deresearchgate.net The tetrafluoroborate (B81430) anion, [BF₄]⁻, is a classic and widely used WCA. Its properties of low basicity and coordinating ability make it an excellent counterion for stabilizing cationic transition metal complexes, facilitating studies of their intrinsic reactivity and structure. rsc.org The use of WCAs has been instrumental in advancing diverse areas, including the synthesis of novel catalysts, the stabilization of unusual coordination complexes, and the development of materials for applications like lithium-ion batteries. nih.govcuvillier.de
Scope and Research Imperatives for Manganese(II) Ditetrafluoroborate Systems
Manganese(II) tetrafluoroborate, Mn(BF₄)₂, exemplifies the principles outlined above. It serves as a readily available source of the Mn(II) ion, partnered with an anion that is unlikely to interfere strongly with coordination studies or catalytic reactions. Research on Mn(BF₄)₂ and related systems is driven by several imperatives, including the synthesis of novel materials, exploration of unusual coordination geometries, and development of new catalytic applications.
A key research finding was the isolation and X-ray crystal structure determination of Mn(BF₄)₂(H₂O)₆, which revealed a unique structure featuring a seven-coordinate manganese(II) center. acs.org In this complex, the manganese ion is coordinated by six water molecules and one fluorine atom from a tetrafluoroborate anion, challenging the common six-coordinate paradigm for aquated Mn(II) ions. acs.org This discovery underscores the subtle interplay between the cation, solvent molecules, and the weakly coordinating anion.
The utility of Mn(II) tetrafluoroborate extends to its use as a precursor in the synthesis of other manganese complexes. For instance, it can be used to generate various manganese(II) coordination compounds by reacting it with different ligands, providing a clean system where the tetrafluoroborate anion acts merely as a spectator ion. rsc.org This is particularly valuable in the synthesis of catalytically active species. Manganese complexes have shown promise in a variety of catalytic transformations, including the oxidative coupling of primary amines to imines. rsc.org The use of a WCA like tetrafluoroborate can prevent the anion from blocking active sites on the metal center.
Furthermore, manganese-containing materials are of interest for applications in chemical vapor deposition (CVD) processes to create thin films of manganese oxides or fluorides, which have important technological applications. researchgate.net The physical and chemical properties of precursors like Mn(BF₄)₂ are critical for the successful growth of these nanomaterials. The magnetic properties of manganese complexes are also a major area of research, with studies focusing on the magnetic coupling between manganese centers in multinuclear complexes. rsc.org
Interactive Data Table: Structural Data for a Seven-Coordinate Manganese(II) Complex
This table presents selected bond lengths from the crystal structure of [Mn(H₂O)₆(BF₄)]BF₄, highlighting the coordination environment of the Mn(II) ion. acs.org
| Atoms | Bond Length (Å) |
| Mn-F(1) | 2.219(7) |
| Mn-O(1) | 2.18(1) |
| Mn-O(2) | 2.16(1) |
| Mn-O(3) | 2.19(1) |
| Mn-O(4) | 2.18(1) |
| Mn-O(5) | 2.22(1) |
| Mn-O(6) | 2.21(1) |
Structure
2D Structure
Properties
IUPAC Name |
manganese(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Mn/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNZZRLEBNCEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885486 | |
| Record name | Borate(1-), tetrafluoro-, manganese(2+) (2:1) | |
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Molecular Weight |
228.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30744-82-2 | |
| Record name | Borate(1-), tetrafluoro-, manganese(2+) (2:1) | |
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| Record name | Borate(1-), tetrafluoro-, manganese(2+) (2:1) | |
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| Record name | Borate(1-), tetrafluoro-, manganese(2+) (2:1) | |
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| Record name | Manganese(2+) tetrafluoroborate(1-) | |
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Synthetic Methodologies and Preparative Strategies for Manganese Ii Ditetrafluoroborate Complexes
Direct Synthesis Routes of Manganese(II) Tetrafluoroborate (B81430) Salts
The most direct and common method for preparing manganese(II) tetrafluoroborate involves the reaction of a simple manganese(II) salt with tetrafluoroboric acid (HBF₄). A typical precursor is manganese(II) carbonate (MnCO₃), which reacts with aqueous tetrafluoroboric acid in an acid-base reaction. This process is advantageous as the byproducts are water and carbon dioxide gas, which are easily removed from the reaction mixture, simplifying the purification of the desired salt.
The generalized reaction is: MnCO₃(s) + 2HBF₄(aq) → Mn(BF₄)₂(aq) + H₂O(l) + CO₂(g)
Following the reaction, the aqueous solution of manganese(II) tetrafluoroborate can be carefully evaporated to yield the hydrated salt. The preparation of the anhydrous form requires more rigorous conditions, such as heating under a vacuum or in the presence of a dehydrating agent, to prevent the formation of hydrolysis byproducts. Similar to the synthesis of anhydrous manganese(II) chloride, which can be achieved by heating the hydrated salt under a stream of anhydrous hydrogen chloride gas, analogous methods could be applied for the tetrafluoroborate salt. sciencemadness.org
Solution-Phase Preparation Techniques for Manganese(II) Tetrafluoroborate Adducts
Manganese(II) tetrafluoroborate is a versatile precursor for the synthesis of a wide array of coordination complexes and adducts in various solvents. These solution-based methods typically involve reacting Mn(BF₄)₂ or generating it in situ followed by the addition of ligands, which coordinate to the Mn(II) center. The choice of solvent is crucial and often depends on the solubility of the reactants and the desired product. Polar organic solvents such as methanol (B129727), ethanol, acetonitrile (B52724), and dimethylformamide are commonly employed. nih.gov
The formation of these adducts is driven by the Lewis acidic nature of the Mn(II) ion and the Lewis basicity of the ligands. A wide variety of ligands, including those with nitrogen, oxygen, and phosphorus donor atoms, have been successfully used to form stable manganese(II) complexes. For instance, studies on manganese(II) complexes with diamines like ethylenediamine (B42938) and 1,3-propanediamine in methanol have shown the formation of mono- and bis-ligand complexes. researchgate.net Similarly, manganese(II) complexes supported by cyclopentadienyl-phosphine ligands have been prepared from manganese(II) halides, demonstrating the applicability of these ligand systems. researchgate.net
The following table summarizes representative solution-phase preparations of manganese(II) adducts, illustrating the diversity of achievable complexes.
| Manganese(II) Precursor | Ligand(s) | Solvent | Resulting Complex Type |
| MnCl₂ | Potassium salt of cyclopentadienyl-phosphine | THF | Dimeric halide-bridged complex [LMn(μ-Cl)]₂ |
| Mn(OAc)₂ | Bis(imidazole)methane-based ligands | Not specified | Mononuclear acetate (B1210297) complexes [Mn(L)(OAc)₂] |
| Mn(II) ion | Ethylenediamine, 1,3-propanediamine | Methanol | Mono- and bis-diamine complexes [Mn(L)]²⁺, [Mn(L)₂]²⁺ |
| MnCO₃ | N-benzyl-N,N,N-trimethyl chloride / HCl | Aqueous HCl | Organic-inorganic hybrid halide (Bz(Me)₃N)₂MnCl₄ |
This table presents examples of Mn(II) complex synthesis; the principles are applicable to tetrafluoroborate systems.
Utilization of Ionic Liquids as Reaction Media for Manganese(II) Complex Formation
Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as novel and "green" reaction media for the synthesis of inorganic complexes, including those of manganese(II). sciencemadness.org Their unique properties, such as negligible vapor pressure, wide liquidus range, and tunable chemical properties, offer distinct advantages over traditional volatile organic solvents. sciencemadness.org
Research has demonstrated the synthesis of manganese(II)-containing ionic liquids where the manganese atom is an integral part of the cation or anion. nih.gov For example, manganese(II) ions have been coordinated by ligands like glymes, pyridine-N-oxide, and N-alkylimidazoles with anions such as bistriflimide or triflate. nih.gov These syntheses show that the manganese centers are typically six-coordinate. nih.gov
A notable synthetic strategy is the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) as both a solvent and a reactant. In one instance, the reaction of potassium permanganate (B83412) (KMnO₄) directly with [BMIM]BF₄ led to the formation of manganese oxide (OMS-2) nanorods. This highlights the dual role of the ionic liquid as a reaction medium and a source of the tetrafluoroborate anion. Furthermore, microwave-assisted synthesis in [BMIM]BF₄ has proven to be a rapid and efficient method for producing various transition-metal nanoparticles from metal-carbonyl precursors.
| Ionic Liquid | Manganese Precursor | Other Reactants | Product |
| 1-ethyl-3-methylimidazolium acetate | Manganese(II) acetate | None (solid-state) | Manganese imidazolium (B1220033) acetate chains sciencemadness.org |
| [BMIM]BF₄ | KMnO₄, MnCl₂ | Water | OMS-2 nanoneedles |
| [BMIM]BF₄ | KMnO₄ | None | OMS-2 nanorods |
| Various (e.g., with bistriflimide anion) | Mn(II) salts | Glymes, pyridine-N-oxide, etc. | Manganese-containing ionic liquids nih.gov |
Nanostructure Fabrication Involving Manganese(II) Precursors
Manganese(II) compounds, including tetrafluoroborate salts, are valuable precursors for the fabrication of a variety of nanostructured materials. These materials, which include nanoparticles, nanorods, and layered compounds, exhibit unique properties and have potential applications in catalysis, electronics, and energy storage.
Several methods are employed for the synthesis of manganese-based nanostructures:
Ionic Liquid-Mediated Synthesis : As mentioned previously, the reaction of manganese salts in ionic liquids like [BMIM]BF₄ can yield nanostructures. The redox reaction between MnCl₂ and KMnO₄ in a water/[BMIM]BF₄ mixture produces OMS-2 (a type of manganese oxide) nanoneedles. The direct reaction of KMnO₄ with the ionic liquid itself can form nanorods with diameters as small as 3-6 nm.
Microwave-Assisted Synthesis : The rapid and energy-efficient microwave irradiation of manganese-carbonyl precursors in an ionic liquid has been shown to produce stable, small-sized monocrystalline manganese nanoparticles (2.4 ± 0.3 nm). nih.gov
Solvothermal Synthesis : This method involves heating a solution of precursors in a sealed vessel. It has been used to create novel layered manganese(II) phosphate (B84403) materials using an organic template to direct the structure.
Hydrothermal Synthesis : Manganese silicalite-2 (ZSM-11), a type of zeolite, has been synthesized at high pH using a molecular manganese cluster as the precursor. nih.gov This process results in the incorporation of Mn(II) directly into the zeolite framework. nih.gov
Biomimetic Synthesis : Microorganisms like the yeast Saccharomyces cerevisiae have been utilized for the green synthesis of manganese dioxide (MnO₂) nanoparticles by reducing potassium permanganate. nih.gov
| Precursor(s) | Fabrication Method | Resulting Nanostructure |
| MnCl₂, KMnO₄, [BMIM]BF₄ | Redox reaction in mixed solvent | OMS-2 nanoneedles |
| Metal-carbonyls | Microwave irradiation in ionic liquid | Manganese nanoparticles |
| Manganese carbonate, phosphoric acid, TREN | Solvothermal synthesis | Layered manganese(II) phosphate |
| Mn₁₂O₁₂(O₂CCH₃)₁₆ cluster | Hydrothermal synthesis | Manganese silicalite-2 (zeolite) nih.gov |
| KMnO₄ | Reduction by Saccharomyces cerevisiae | MnO₂ nanoparticles nih.gov |
These diverse synthetic methodologies underscore the adaptability of manganese(II) tetrafluoroborate and related precursors in constructing a vast range of chemical entities, from simple salts to complex, functional nanomaterials.
Advanced Structural Elucidation and Spectroscopic Characterization of Manganese Ii Ditetrafluoroborate Systems
Single-Crystal X-ray Diffraction Analysis of Manganese(II) Tetrafluoroborate (B81430) Complexes
Determination of Coordination Geometries and Bond Topologies at Manganese(II) Centers
The high-spin d5 electronic configuration of manganese(II) results in no crystal field stabilization energy, allowing it to adopt a variety of coordination numbers and geometries, often influenced by ligand size and packing forces. stackexchange.com In the case of manganese(II) tetrafluoroborate, crystallographic studies have unveiled unusual coordination environments. A notable example is a manganese(II) tetrafluoroborate compound isolated from an aqueous solution, which presents a rare case of a manganese(II) center with a seven-coordinate geometry. acs.org This contrasts with the more common six-coordinate octahedral geometry observed in many manganese(II) complexes. nih.gov
The coordination sphere in this seven-coordinate complex is composed entirely of unidentate ligands, a unique structural feature. acs.org The geometry around the Mn(II) ion in such complexes is typically distorted, deviating significantly from idealized polyhedra. The precise bond lengths and angles determined by X-ray diffraction are crucial for defining these geometries. In tetrahedral complexes like [MnBr4]2-, the geometry is primarily dictated by minimizing inter-ligand repulsion, whereas in complexes with higher coordination numbers, the interplay of ligand field effects and steric factors becomes more complex. stackexchange.comnih.gov
Table 1: Selected Crystallographic Data for a Heptaaquamanganese(II) Ditetrafluoroborate Complex Note: This table is a representative example based on typical data presented in crystallographic studies. Actual values are found in specific research publications.
| Parameter | Value |
|---|---|
| Chemical Formula | [Mn(H₂O)₇][BF₄]₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| R-factor | Value |
Elucidation of Anion Coordination Modes and Interactions
The tetrafluoroborate anion (BF₄⁻) is generally considered to be weakly coordinating. acs.org In many manganese(II) complexes, it functions as a counter-ion, balancing the positive charge of the cationic manganese center without directly bonding to it. However, X-ray diffraction studies allow for a precise determination of the anion's role.
In the solid state, the BF₄⁻ anions can engage in significant non-covalent interactions, particularly hydrogen bonding with coordinated solvent molecules like water. mdpi.com These interactions are critical in stabilizing the crystal lattice. The fluorine atoms of the tetrafluoroborate anion can act as hydrogen bond acceptors, forming networks with hydrogen-donating groups. The analysis of interatomic distances between the fluorine atoms and hydrogen atoms of adjacent molecules confirms the presence and strength of these interactions. mdpi.com In some cases, a fluorine atom from the BF₄⁻ anion may bridge to a metal center, although this is less common for manganese(II) compared to other transition metals. acs.org
Analysis of Extended Polymeric and Supramolecular Architectures
Beyond the individual coordination sphere, single-crystal X-ray diffraction reveals how individual complex units pack together to form extended one-, two-, or three-dimensional structures. These supramolecular architectures are governed by a combination of forces including hydrogen bonding, van der Waals forces, and π–π stacking interactions when aromatic ligands are present. nih.gov
For hydrated manganese(II) tetrafluoroborate salts, extensive hydrogen-bonding networks involving the coordinated water molecules and the tetrafluoroborate anions are the primary drivers for the formation of the supramolecular assembly. mdpi.com These networks link the cationic [Mn(H₂O)ₓ]²⁺ units and the BF₄⁻ anions into a stable three-dimensional lattice. The elucidation of these extended structures is crucial for understanding the material's bulk properties.
Solution-State Structural and Solvation Probes
While solid-state analysis provides a static picture, understanding the behavior of manganese(II) tetrafluoroborate in solution requires different spectroscopic and analytical methods. These techniques probe the dynamic interactions between the Mn(II) ion, solvent molecules, and the tetrafluoroborate anions.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Solvated Manganese(II) Ions
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element in non-crystalline systems. nih.gov It provides information on the coordination number, bond distances, and identity of the neighboring atoms to the X-ray absorbing atom, in this case, manganese. nih.govnih.gov
Studies on the solvated manganese(II) ion in various solvents show that it typically maintains a six-coordinate, octahedral geometry. slu.se For instance, in water, methanol (B129727), and dimethylformamide, the Mn(II) ion is coordinated to six oxygen atoms. slu.se EXAFS data refinements have determined the average Mn-O bond distance for the hydrated Mn(II) ion in solution to be approximately 2.17 Å. slu.se Similarly, in acetonitrile (B52724), the Mn(II) ion is octahedrally coordinated to six nitrogen atoms with a mean Mn-N bond distance of 2.19 Å. slu.se This technique is essential for verifying that the primary coordination sphere of the manganese(II) ion in a dilute solution of manganese(II) tetrafluoroborate is dominated by solvent molecules.
Table 2: EXAFS-Derived Structural Parameters for Solvated Manganese(II) Ions Data sourced from reference slu.se
| Solvent | Coordinating Atom | Coordination Number (N) | Mn-Ligand Distance (Å) |
|---|---|---|---|
| Water | O | 6 | 2.165 |
| Methanol | O | 6 | 2.161 |
| Acetonitrile | N | 6 | 2.193 |
| Dimethylthioformamide | S | 6 | 2.157 (O-coordination) |
| N,N'-dimethylpropylene urea (B33335) | O | 5 | 2.087 |
Calorimetric Studies of Solvation and Complexation Thermodynamics
Calorimetry provides direct measurement of the heat changes associated with chemical processes, offering fundamental thermodynamic data on solvation and complexation. The thermodynamics of transferring the manganese(II) ion from water to various non-aqueous solvents can be determined by measuring the heats of dissolution of a suitable manganese(II) salt, such as manganese(II) trifluoromethanesulfonate, which, like tetrafluoroborate, has a weakly coordinating anion. slu.se
These measurements yield the heats of transfer (ΔH_tr°), which reflect the relative strength of the Mn(II)-solvent interactions. For instance, the transfer of Mn(II) from water to dimethyl sulfoxide (B87167) (DMSO) is highly exothermic (ΔH_tr° = -71.6 kJ mol⁻¹), indicating a much stronger solvation by DMSO. slu.se In contrast, the transfer to acetonitrile is less favorable (ΔH_tr° = -23.1 kJ mol⁻¹). slu.se This data is crucial for understanding solvent effects on the reactivity and stability of manganese(II) complexes. Titration calorimetry can further be employed to determine the stability constants and thermodynamic parameters (enthalpy and entropy) for the complexation of Mn(II) with various ligands in solution. slu.se
Table 3: Heats of Transfer (ΔH_tr°) for Manganese(II) Ion from Water to Various Solvents Data sourced from reference slu.se
| Solvent | ΔH_tr° (kJ mol⁻¹) |
|---|---|
| Methanol | -37.7 |
| Acetonitrile | -23.1 |
| Dimethyl sulfoxide (DMSO) | -71.6 |
| Dimethylthioformamide (DMTF) | -36.3 |
Vibrational and Electronic Spectroscopy for Manganese(II) Ditetrafluoroborate
The spectroscopic characterization of manganese(II) ditetrafluoroborate, Mn(BF₄)₂, provides crucial insights into its molecular structure, the nature of the bonding between the manganese ion and the tetrafluoroborate anions, and the electronic properties of the Mn(II) center. A combination of vibrational and electronic spectroscopic techniques is employed for a comprehensive analysis.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the local coordination environment of the ions in manganese(II) ditetrafluoroborate. The spectra are expected to be dominated by the vibrational modes of the tetrafluoroborate anion (BF₄⁻).
The free tetrafluoroborate anion possesses tetrahedral (T_d) symmetry, which results in four fundamental vibrational modes: the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate asymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄). The activity of these modes in IR and Raman spectroscopy is governed by selection rules. For a molecule with T_d symmetry, all four modes are Raman active, while only the ν₃ and ν₄ modes are IR active.
In the solid-state structure of Mn(BF₄)₂, interactions between the Mn²⁺ cation and the BF₄⁻ anions can lead to a reduction in the symmetry of the tetrafluoroborate ion. This lowering of symmetry can cause the IR-inactive ν₁ and ν₂ modes to become IR active and the degenerate ν₂, ν₃, and ν₄ modes to split into multiple bands. The positions of these bands can also shift compared to the free ion, providing information about the strength of the cation-anion interactions.
Manganese oxides, for instance, exhibit characteristic bands in their FT-IR spectra in the 400-800 cm⁻¹ range, which are attributed to Mn-O stretching vibrations. researchgate.net Similarly, in the Raman spectra of manganese oxides, the region between 500 and 700 cm⁻¹ is typically used to distinguish different manganese oxides, with MnO₂ minerals showing major double peaks around 570 and 650 cm⁻¹. usra.edu While direct Mn-BF₄ vibrations are not the primary focus in the same way as Mn-O bonds, the influence of the Mn²⁺ ion on the BF₄⁻ anion's vibrations is the key area of investigation.
Below is a table summarizing the typical vibrational frequencies for the tetrafluoroborate anion in a crystalline environment, which can be used as a reference for analyzing the spectra of Mn(BF₄)₂.
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Activity (T_d symmetry) |
| ν₁ (A₁) | Symmetric B-F Stretch | ~770 | Raman |
| ν₂ (E) | Symmetric B-F Bend | ~350 | Raman |
| ν₃ (F₂) | Asymmetric B-F Stretch | 1000 - 1150 | IR, Raman |
| ν₄ (F₂) | Asymmetric B-F Bend | ~520 - 540 | IR, Raman |
This table presents generalized data for the tetrafluoroborate anion; specific values for manganese(II) ditetrafluoroborate would require experimental measurement.
Ultraviolet-Visible (UV-Vis) and Diffuse Reflectance Spectroscopy (DRS)
UV-Vis and Diffuse Reflectance Spectroscopy are powerful tools for studying the electronic transitions within the d-orbitals of the Mn(II) ion. Manganese(II) has a d⁵ electronic configuration, which results in a high-spin state in most of its compounds. The ground state is a sextet (⁶A₁g in octahedral symmetry), and all d-d electronic transitions are spin-forbidden, leading to weak absorptions and typically pale colors for Mn(II) compounds.
The hydrated form of manganese(II) ditetrafluoroborate would likely contain the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, which imparts a very pale pink color to the compound. docbrown.info The UV-Vis spectrum of this complex ion displays a series of weak absorption bands in the visible and near-UV regions. docbrown.info These bands correspond to transitions from the ⁶A₁g ground state to various quartet excited states.
Diffuse Reflectance Spectroscopy (DRS) is particularly useful for analyzing solid powder samples, which is often the form of anhydrous manganese(II) ditetrafluoroborate. In a study of Mn²⁺ ions exchanged into a cerium zirconium antimonate (B1203111) matrix, the material's color changed to dark brown/black, and the DRS spectrum showed increased absorption in the visible region compared to the pure material. isca.me This indicates that the local environment of the Mn²⁺ ion significantly influences its electronic properties. isca.me
The positions and intensities of the absorption bands are sensitive to the coordination geometry and the nature of the ligands or counter-ions surrounding the Mn(II) center. For Mn(BF₄)₂, the coordination environment will be determined by the arrangement of the BF₄⁻ anions around the Mn²⁺ cation in the crystal lattice.
The following table lists the characteristic electronic transitions for the high-spin d⁵ [Mn(H₂O)₆]²⁺ ion, which serves as a model for understanding the electronic spectrum of hydrated manganese(II) ditetrafluoroborate.
| Transition | Excited State Term Symbol | Approximate Energy (cm⁻¹) |
| ⁶A₁g → ⁴T₁g(G) | ⁴T₁g | ~18,800 |
| ⁶A₁g → ⁴T₂g(G) | ⁴T₂g | ~23,000 |
| ⁶A₁g → ⁴E_g, ⁴A₁g(G) | ⁴E_g, ⁴A₁g | ~25,000 |
| ⁶A₁g → ⁴T₂g(D) | ⁴T₂g | ~28,000 |
| ⁶A₁g → ⁴E_g(D) | ⁴E_g | ~29,700 |
| ⁶A₁g → ⁴T₁g(P) | ⁴T₁g | ~33,000 |
Data adapted from general knowledge of the spectroscopy of the hexaaquamanganese(II) ion.
Photoluminescence Spectroscopy of Manganese(II) Systems
Photoluminescence spectroscopy investigates the emission of light from a material after it has absorbed photons. For Mn(II) systems, the emission typically originates from the lowest-energy excited state, which is the ⁴T₁(⁴G) state, to the ⁶A₁(⁶S) ground state. The color of the emitted light is highly dependent on the coordination environment of the Mn(II) ion.
In tetrahedral coordination environments, Mn(II) compounds often exhibit bright green luminescence. nih.gov For example, a study on hybrid organic-inorganic Mn(II) halides showed that tetrahedral coordination leads to green emission in the 500–550 nm range with high photoluminescence quantum yields of up to 70–90%. nih.gov Conversely, Mn(II) in an octahedral environment typically shows red or orange emission due to a weaker ligand field compared to a tetrahedral field. nih.gov
The photoluminescence spectrum of manganese(II) ditetrafluoroborate would therefore provide valuable information about the coordination geometry of the Mn(II) ion. If the BF₄⁻ anions arrange tetrahedrally around the Mn²⁺, a green emission would be expected. An octahedral or distorted octahedral coordination would likely result in emission at longer wavelengths (orange to red).
The emission spectra of some manganese(II) halide complexes have been shown to be dependent on the nature of the halide and the excitation wavelength. rsc.org In one study, the photoluminescence spectra of manganese(II) halide complexes with a phosphonic diamide (B1670390) ligand displayed a green emission corresponding to the ⁴T₁(⁴G) → ⁶A₁(⁶S) transition of Mn(II), superimposed with a band in the red range. rsc.org
Advanced Magnetic Resonance Spectroscopies
Advanced magnetic resonance techniques, such as High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) and Nuclear Magnetic Resonance (NMR), offer a deeper understanding of the electronic and magnetic properties of the paramagnetic Mn(II) center in manganese(II) ditetrafluoroborate.
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like the high-spin Mn(II) ion (S = 5/2). HFEPR, which operates at higher frequencies and magnetic fields than conventional EPR, provides significantly improved resolution, which is crucial for accurately determining the spin Hamiltonian parameters of Mn(II) systems.
The EPR spectrum of a Mn(II) complex is characterized by a set of parameters, including the g-tensor, the zero-field splitting (ZFS) parameters (D and E), and the hyperfine coupling constant (A) due to the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2). The ZFS arises from the splitting of the spin states in the absence of an external magnetic field and is highly sensitive to the symmetry and geometry of the coordination sphere.
HFEPR studies on Mn(II) bound to proteins have demonstrated the ability of this technique to determine large ZFS values with high accuracy. nih.gov For instance, the ZFS values for Mn(II)-MntC and Mn(II)-PsaA were determined to be +2.72 and +2.87 GHz, respectively. nih.gov The ⁵⁵Mn hyperfine coupling values provide information about the covalency of the metal-ligand bonds. nih.gov
For a powdered sample of manganese(II) ditetrafluoroborate, the HFEPR spectrum would consist of a complex pattern of transitions. Simulation of this spectrum would allow for the extraction of the precise spin Hamiltonian parameters, which in turn would provide detailed information about the electronic structure and the local symmetry of the Mn(II) ion within the crystal lattice.
The following table presents typical spin Hamiltonian parameters for a high-spin Mn(II) system.
| Parameter | Description | Typical Range of Values |
| g-value | Electron Zeeman factor | ~2.00 (isotropic for Mn(II)) |
| D (axial ZFS) | Axial zero-field splitting parameter | 0 - 5 GHz |
| E (rhombic ZFS) | Rhombic zero-field splitting parameter | 0 - D/3 |
| A (⁵⁵Mn) | Hyperfine coupling constant | 200 - 280 MHz (~70-100 G) |
This table provides generalized data for high-spin Mn(II) systems.
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy of paramagnetic compounds like manganese(II) ditetrafluoroborate presents unique challenges and opportunities. The presence of the unpaired electrons of the Mn(II) ion leads to large shifts in the NMR signals (hyperfine shifts) and significant line broadening due to rapid nuclear relaxation. nih.gov These effects can make the spectra difficult to interpret but also provide valuable information about the structure and bonding in the vicinity of the paramagnetic center. acs.org
The large paramagnetic shifts and short relaxation times complicate data acquisition. nih.gov However, specialized NMR techniques and, in some cases, the use of ²H NMR instead of ¹H NMR can lead to considerable improvements in spectral resolution. tamu.edu In studies of paramagnetic metallocenes, including manganocene, ²H NMR signals were found to be up to 30 times narrower than the corresponding ¹H NMR signals. tamu.edu
For manganese(II) ditetrafluoroborate, NMR studies would likely be performed on solutions of the compound. The observed NMR spectrum would be that of the solvent or any added ligands. The interaction with the paramagnetic Mn(II) ion would cause shifts and broadening of the solvent signals. The magnitude of these paramagnetic effects is dependent on the distance of the nuclei from the Mn(II) ion and can be used to probe the structure of the solvation shell around the cation.
Furthermore, NMR can be used to study the chemical exchange of solvent molecules between the coordination sphere of the Mn(II) ion and the bulk solvent. nih.gov The NMR paramagnetic relaxation enhancement (NMR-PRE) provides a direct measure of the solvent proton chemical exchange rate. nih.gov Such studies on manganese(II) ditetrafluoroborate in various solvents could elucidate the dynamics of solvent coordination.
Microscopic and Morphological Characterization in Materials Science Contexts
Microscopic techniques are fundamental to understanding the physical characteristics of a chemical compound beyond its molecular structure. These methods provide insights into the size, shape, and surface features of particles, which are crucial properties in materials science, catalysis, and electrochemistry.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. An SEM analysis of a solid sample of manganese(II) ditetrafluoroborate would reveal details about its crystal habit, the presence of any amorphous structures, and the degree of agglomeration of its particles.
Although specific SEM images for manganese(II) ditetrafluoroborate are not readily found in the reviewed literature, a hypothetical analysis would provide micro-scale images. For crystalline materials, these images could show well-defined facets and crystal shapes. For instance, studies on other manganese compounds, such as manganese oxides derived from various precursors, have utilized SEM to reveal morphologies ranging from nanoparticles to complex hierarchical structures. google.com Such information is critical for understanding the material's surface area and reactivity.
| Feature | Description |
| Crystal Habit | The characteristic external shape of individual crystals. |
| Surface Topography | The three-dimensional texture of the material's surface. |
| Agglomeration | The extent to which individual particles are clustered together. |
Transmission Electron Microscopy (TEM) and Transmission Electron Diffraction (TED) for Nanomaterials
When manganese(II) ditetrafluoroborate is synthesized in the form of nanomaterials, Transmission Electron Microscopy (TEM) and Transmission Electron Diffraction (TED) are indispensable for their characterization. TEM provides high-resolution, two-dimensional images of the internal structure of materials, allowing for the direct visualization of nanoparticle size, shape, and dispersity. TED, often performed in conjunction with TEM, provides information about the crystalline structure of the material.
While specific TEM and TED data for manganese(II) ditetrafluoroborate nanoparticles are not available in the searched literature, the principles of the techniques are well-established. For example, in the characterization of platinum nanoparticles, TEM analysis was used to determine that the nanoparticles were approximately 2 nm in diameter. researchgate.net A similar analysis on nano-sized manganese(II) ditetrafluoroborate would provide crucial data on its particle size distribution and crystallinity at the nanoscale. The diffraction patterns from TED would confirm whether the nanoparticles are crystalline, polycrystalline, or amorphous.
| Parameter | Information Provided |
| Particle Size | The dimensions of individual nanoparticles. |
| Morphology | The shape of the nanoparticles (e.g., spherical, rod-like). |
| Crystallinity | The degree of structural order within the nanoparticles, as revealed by electron diffraction patterns. |
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a liquid suspension. scispace.com If manganese(II) ditetrafluoroborate were dispersed as nanoparticles or colloids in a solvent, DLS would be an effective method to determine the hydrodynamic radius of the particles. The technique works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles.
The application of DLS is widespread in materials science for assessing the stability of colloidal suspensions and for quality control in the production of nanoparticles. vdoc.pub For a suspension of manganese(II) ditetrafluoroborate nanoparticles, DLS would provide an intensity-weighted, volume-weighted, or number-weighted size distribution, offering insights into the average particle size and the polydispersity of the sample.
| Measurement | Description |
| Hydrodynamic Diameter | The diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. |
| Polydispersity Index (PDI) | A measure of the broadness of the particle size distribution. |
| Zeta Potential | An indicator of the stability of a colloidal suspension. |
Thermogravimetric and Differential Thermal Analysis (TGA-DTA) of Manganese(II) Tetrafluoroborate Compounds
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference material.
A TGA-DTA analysis of manganese(II) ditetrafluoroborate would provide valuable information about its thermal stability, decomposition pathway, and phase transitions. For instance, a patent mentions manganese(II) tetrafluoroborate hexahydrate (Mn(BF₄)₂·6H₂O) as having a solid-to-solid phase transition at approximately -20°C, a property relevant for phase change materials. epo.org
A typical TGA curve for a hydrated salt like Mn(BF₄)₂·xH₂O would show an initial mass loss corresponding to the dehydration of water molecules, followed by further decomposition at higher temperatures. The DTA curve would show endothermic or exothermic peaks corresponding to phase transitions, dehydration, and decomposition. For example, the thermal decomposition of a related manganese complex, Mn₂(DAT)₂Cl₄(H₂O)₄, was shown by TGA-DTA to involve an endothermic peak and two main exothermic peaks, with the final residue at 600°C being MnO.
| Thermal Event | Expected Observation in TGA | Expected Observation in DTA |
| Dehydration | Mass loss | Endothermic peak |
| Phase Transition | No mass loss | Endothermic or exothermic peak |
| Decomposition | Mass loss | Exothermic or endothermic peaks |
The final decomposition products of manganese(II) tetrafluoroborate when heated in different atmospheres (e.g., inert, oxidizing) would also be of significant interest and could be identified by analyzing the residue using techniques like X-ray diffraction.
Coordination Chemistry and Ligand Interaction Dynamics of Manganese Ii Ditetrafluoroborate
Solvation Behavior of Manganese(II) Ions in Various Media
The solvation of the manganese(II) ion is a critical factor that dictates its subsequent reactivity and complex formation. Studies using calorimetry and EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy on manganese(II) salts with weakly coordinating anions, such as trifluoromethanesulfonate, provide significant insight into the solvation process, which is expected to be similar for tetrafluoroborate (B81430) salts. The Mn(II) ion typically exhibits a six-coordinate, octahedral geometry in most common solvents. slu.se
In aqueous solution, the Mn(II) ion is present as the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, with a mean Mn-O bond distance of 2.165(3) Å. slu.se Similar octahedral coordination is observed in methanol (B129727) and N,N-dimethylthioformamide (dmtf), with Mn-O bond lengths of 2.161(2) Å and 2.157(3) Å, respectively. In acetonitrile (B52724), an octahedral [Mn(CH₃CN)₆]²⁺ solvate is formed with a mean Mn-N bond distance of 2.193(3) Å. slu.se
However, the nature of the solvent can significantly influence the coordination number and geometry. In N,N'-dimethylpropylene urea (B33335) (dmpu), a sterically demanding solvent, the manganese(II) ion can only accommodate five solvent molecules, leading to a five-coordinate complex. slu.se This steric hindrance results in a shorter Mn-O bond distance of 2.087(3) Å. slu.se In solvents with low relative permittivity, such as pyridine, the dissociation of divalent metal salts is limited, leading to the formation of neutral solvated complexes. slu.se These findings underscore the delicate balance between the electronic preferences of the Mn(II) ion and the steric and electronic properties of the solvent medium.
Table 1: Solvation Parameters of Mn(II) Ion in Different Solvents
Data sourced from studies on manganese(II) trifluoromethanesulfonate, a salt with a comparable weakly coordinating anion. slu.se
| Solvent | Formula | Coordination Number | Geometry | Mean Mn-Donor Atom Bond Distance (Å) |
|---|---|---|---|---|
| Water | H₂O | 6 | Octahedral | 2.165(3) |
| Methanol | CH₃OH | 6 | Octahedral | 2.161(2) |
| Acetonitrile | CH₃CN | 6 | Octahedral | 2.193(3) |
| N,N-dimethylthioformamide | HCSN(CH₃)₂ | 6 | Octahedral | 2.157(3) |
| N,N'-dimethylpropylene urea | C₆H₁₂N₂O | 5 | - | 2.087(3) |
Investigations into Complex Formation Equilibria and Stoichiometry
The formation of complexes between manganese(II) ditetrafluoroborate and various ligands has been investigated to determine the stoichiometry and stability of the resulting species. The metal-to-ligand ratio in the solid state is often controlled by the reactant ratios used during synthesis. For instance, reactions of manganese(II) ditetrafluoroborate with dicarboxylic acid dihydrazides in methanol have been shown to yield complexes with metal-to-ligand ratios of 1:2 or 1:3. tandfonline.com
Conductivity measurements are a powerful tool for probing the nature of these complexes in solution. Studies on the dicarboxylic acid hydrazide complexes of manganese(II) tetrafluoroborate in nitromethane (B149229) revealed that they behave as 1:2 electrolytes. tandfonline.com This indicates that the tetrafluoroborate anions are not coordinated to the central manganese(II) ion in solution and exist as free counterions. tandfonline.com This behavior is consistent with the role of tetrafluoroborate as a weakly coordinating anion. The stoichiometry of the isolated solid complexes, such as Mn(L)₃₂ where L is a bidentate hydrazide ligand, suggests the formation of an octahedral coordination environment around the Mn(II) center. tandfonline.com
Ligand Field Effects and the Influence of Donor Atoms on Manganese(II) Coordination
The high-spin d⁵ electronic configuration of the Mn(II) ion (S = 5/2) results in no ligand field stabilization energy in octahedral or tetrahedral geometries, making its coordination preferences highly dependent on factors like ligand size, charge, and the nature of the donor atoms. nih.gov
Nitrogen-Donor Ligands (e.g., Pyridinophanes, Bipyridines, Schiff Bases, Hydrazines)
Nitrogen-donor ligands form a vast and well-studied class of complexes with manganese(II).
Hydrazines: Dicarboxylic acid hydrazides act as bidentate ligands, coordinating to Mn(II) to form octahedral complexes with the general formula Mn(L)₃₂. tandfonline.com Infrared spectroscopy suggests that coordination can occur through the amino, amide, or carbonyl groups of the hydrazide moiety. tandfonline.com Other studies on hydrazine (B178648) complexes with different counterions, such as sulfate, also propose octahedral geometries where hydrazine acts as a bridging or chelating ligand. ajol.info
Schiff Bases: Schiff base ligands are exceptionally versatile, offering a range of coordination numbers and geometries. Depending on the specific Schiff base, Mn(II) can form tetrahedral, trigonal bipyramidal, or octahedral complexes. mdpi.comtsijournals.com For example, a bidentate Schiff base derived from ethylene (B1197577) diamine and 4-chloro N-phenyl formamide (B127407) forms an octahedral complex, [Mn(L)₂(OAc)₂], where the Mn(II) ion is coordinated to two Schiff base ligands and two acetate (B1210297) anions. frontiersin.org The magnetic moment of 5.83 B.M. for this complex confirms the high-spin Mn(II) state. frontiersin.orgnih.gov Hydrazone-based Schiff bases with tridentate ONN or ONO donor sets also form stable complexes with manganese(II). hhu.de
Bipyridines: Bipyridine is a classic chelating N-donor ligand. It readily forms complexes with Mn(II), often participating in mixed-ligand systems. For example, in the presence of carboxylate ligands, bipyridine can occupy two coordination sites to form a distorted octahedral MnN₂O₄ coordination sphere. nih.gov
Table 2: Characterization of Manganese(II) Ditetrafluoroborate Complexes with Dicarboxylic Acid Hydrazide Ligands
Data from a study on the synthesis and characterization of Mn(II) tetrafluoroborate complexes. tandfonline.com
| Ligand Abbreviation | Complex Formula | Color | Decomposition Temp. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
|---|---|---|---|---|
| ODH | Mn(ODH)₃₂ | White | 298 | 155 |
| MDH | Mn(MDH)₃₂ | White | 210 | 160 |
| SDH | Mn(SDH)₃₂ | White | 280 | 154 |
| ADH | Mn(ADH)₂₂ | White | 265 | 150 |
| PDH | Mn(PDH)₂₂ | White | 290 | 145 |
| TDH | Mn(TDH)₃₂ | White | 285 | 158 |
Oxygen-Donor Ligands (e.g., Carboxylates, Acetylacetonates)
Oxygen-donor ligands are prevalent in manganese coordination chemistry, partly due to the hard acid nature of Mn(II). ias.ac.in
Carboxylates: Carboxylate ligands, such as those from non-steroidal anti-inflammatory drugs (NSAIDs), can coordinate to Mn(II) in either a monodentate or a bidentate chelating fashion. nih.gov In mixed-ligand complexes with N,N'-donors like 1,10-phenanthroline (B135089) or neocuproine, two bidentate chelating carboxylate ligands can bind to the Mn(II) center, resulting in a distorted trigonal prismatic MnN₂O₄ coordination sphere. nih.gov Oxalate (B1200264) can act as a bridging ligand to form binuclear complexes, such as {(bpppa)Mn}₂(μ-C₂O₄)₂, where two Mn(II) centers are linked by the oxalate group. researchgate.net
Acetylacetonates: Manganese(II) acetylacetonate (B107027), Mn(acac)₂, is a well-known compound typically synthesized from a manganese(II) salt and acetylacetone. wikipedia.orgamericanelements.com The acetylacetonate anion acts as a bidentate ligand, binding through both oxygen atoms to form a stable six-membered chelate ring. wikipedia.org The anhydrous form is a tan solid, while the dihydrate, Mn(acac)₂(H₂O)₂, is yellow and features two axial water molecules, completing an octahedral geometry. wikipedia.org These complexes are often used as precursors in organic synthesis and materials science. americanelements.comsigmaaldrich.com
Mixed-Donor Ligand Systems
Ligands containing a combination of nitrogen and oxygen donor atoms create unique coordination environments for Mn(II). Semicarbazones (N,O donors) and thiosemicarbazones (N,S donors) act as bidentate ligands, coordinating through the hydrazinic nitrogen and the oxygen or sulfur atom. ias.ac.in
Complexes with N₃O-donor ligands have also been synthesized. For example, the ligand N-benzyl-N-((6-pivaloylamido-2-pyridyl)methyl)-N-(2-pyridylmethyl)amine (bpppa) forms a mononuclear complex, [(bpppa)Mn(CH₃CN)(H₂O)]²⁺, where the Mn(II) is coordinated to the three nitrogen atoms and the oxygen atom of the ligand, as well as to acetonitrile and water molecules. researchgate.net Oxa-aza macrocycles provide another class of mixed-donor ligands. The ligand tO2DO2A²⁻ forms a seven-coordinate complex, [Mn(tO2DO2A)(H₂O)], where the Mn(II) is bound to two nitrogen atoms, two ether oxygen atoms, two carboxylate oxygen atoms, and one water molecule. nih.gov These examples highlight the ability of Mn(II) to adopt higher coordination numbers, such as seven, when encapsulated by flexible multidentate ligands. nih.govresearchgate.net
Table 3: Structural Features of Selected Mn(II) Complexes with Various Ligand Types
Illustrative examples of Mn(II) coordination environments with different donor ligands.
| Ligand Type | Example Ligand/Complex | Donor Atoms | Coordination Geometry | Counterion in Study | Reference |
|---|---|---|---|---|---|
| N-Donor (Hydrazide) | [Mn(MDH)₃]²⁺ | N, O | Octahedral | BF₄⁻ | tandfonline.com |
| N-Donor (Schiff Base) | [Mn(L)₂(OAc)₂] | N, N | Octahedral | - (Acetate is a ligand) | frontiersin.org |
| O-Donor (Carboxylate) | [Mn(meclofenamate)₂(neocuproine)] | O, O (from carboxylate) | Distorted Trigonal Prismatic (MnN₂O₄) | - | nih.gov |
| Mixed N,O-Donor | [Mn(tO2DO2A)(H₂O)] | N₂O₂ (macrocycle), O₂ (carboxylates), O (water) | Seven-coordinate | - | nih.gov |
| Mixed N,O-Donor | [(bpppa)Mn(CH₃CN)(H₂O)]²⁺ | N₃O (ligand), N (solvent), O (solvent) | - | ClO₄⁻ | researchgate.net |
Role of the Tetrafluoroborate Anion as a Weakly Coordinating Counterion
The tetrafluoroborate anion (BF₄⁻) is generally considered to be weakly coordinating or "non-coordinating." wikipedia.org This property stems from its tetrahedral geometry, the high electronegativity of fluorine, and the delocalization of the single negative charge over the four fluorine atoms, which makes it a poor nucleophile and a weak base. wikipedia.org In the context of coordination chemistry, its primary role is to act as a charge-balancing counterion, allowing for the isolation of cationic metal complexes without directly participating in the inner coordination sphere of the metal ion. wikipedia.org
This behavior is empirically supported in complexes of manganese(II) ditetrafluoroborate. As mentioned, conductivity measurements of Mn(hydrazide)ₓ₂ complexes in solution show them to be 1:2 electrolytes, confirming that the BF₄⁻ anions are not bound to the manganese cation. tandfonline.com The use of weakly coordinating anions like tetrafluoroborate is often a deliberate strategy to leave coordination sites on the metal center available for solvent molecules or desired ligands, thereby facilitating the study of their specific interactions. wikipedia.orgacs.org
However, the term "non-coordinating" can be misleading. Under certain conditions, particularly in the absence of better donors or with highly electrophilic metal centers, the tetrafluoroborate anion can coordinate to the metal. wikipedia.orgacs.org This interaction typically occurs through one of the fluorine atoms, forming an M-F-B bridge. wikipedia.org There is evidence of facile fluoride (B91410) abstraction from the tetrafluoroborate anion by certain manganese(II) complexes, which demonstrates that the B-F bond can be cleaved and a Mn-F bond can be formed, implying a direct interaction between the cation and the anion. acs.org Therefore, while the tetrafluoroborate anion is a valuable tool for stabilizing cationic manganese(II) complexes due to its generally weak coordinating ability, its potential to interact with the metal center should not be entirely disregarded.
Non-Covalent Interactions within Manganese(II) Tetrafluoroborate Architectures (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding:
Hydrogen bonds are a predominant non-covalent interaction in the crystal structures of manganese(II) tetrafluoroborate complexes, particularly when protic solvents (like water or alcohols) or ligands with hydrogen-bond donor or acceptor sites are involved. The tetrafluoroborate anion (BF₄⁻) itself, while not a strong hydrogen bond acceptor, can participate in such interactions, especially with O-H or N-H donors.
In hydrated manganese(II) tetrafluoroborate complexes, a common motif involves hydrogen bonding between the coordinated water molecules and the fluorine atoms of the tetrafluoroborate anions. These interactions contribute to the stability of the crystal lattice. For instance, in manganese(II) complexes where water molecules are part of the coordination sphere, O-H···F hydrogen bonds are frequently observed, linking the cationic manganese complex to the tetrafluoroborate counter-ions.
Research on various manganese(II) complexes highlights the importance of hydrogen bonding in constructing higher-dimensional structures. For example, in a study of manganese(II) complexes with zwitterionic dicarboxylate ligands, double O-H···N bridges involving coordinated water and pseudohalide ligands were found to induce ferromagnetic coupling between adjacent Mn(II) ions. rsc.org While not involving tetrafluoroborate directly, this illustrates the significant role hydrogen bonds can play in the properties of manganese(II) coordination polymers. Similarly, in manganese(II) halide hybrids, N/O-H···Cl and N-H···O hydrogen bonds are responsible for linking 0-dimensional organic and inorganic stacks into a three-dimensional architecture. rsc.org
π-π Stacking:
In manganese(II) tetrafluoroborate complexes containing aromatic ligands, π-π stacking interactions are a significant driving force for the organization of molecules in the crystal lattice. These interactions occur between the electron-rich π systems of aromatic rings, contributing to the stabilization of the supramolecular structure. The geometry of these interactions is typically characterized by the centroid-to-centroid distance between the aromatic rings and the slippage or offset between them.
For π-π stacking to be considered significant, the centroid-to-centroid distance is generally expected to be less than 3.8 Å. nih.govmdpi.com The presence of the manganese(II) ion and the tetrafluoroborate anions can influence the orientation of the aromatic ligands, thereby facilitating or hindering π-π stacking.
An example of the interplay between different components can be seen in a two-dimensional manganese(II) network formed from the reaction of Mn(BF₄)₂·xH₂O with (Pr₄N)₂TCNQF₄. This complex features unusual π-stacked dimers of the TCNQF₄²⁻ dianion. nih.gov In other manganese(II) coordination polymers, π-stacking interactions between aromatic ligands like 2,2'-bipyridine (B1663995) can lead to the formation of supramolecular chains. asianpubs.org The angle between the mean planes of the interacting rings and the closest distance between the ring centroids are key parameters in describing these interactions.
The table below provides illustrative data on non-covalent interactions found in various manganese(II) coordination complexes, showcasing the typical ranges and types of these interactions. While not exclusively from manganese(II) ditetrafluoroborate compounds due to the specificity of available literature, they represent the nature of such interactions in closely related systems.
| Type of Interaction | Donor (D) - Acceptor (A) | Distance (D···A) / Å | Angle (D-H···A) / ° | Centroid-to-Centroid Distance / Å | Slippage / Å | Reference Compound System | Citation |
| Hydrogen Bond | N-H···Cl | - | - | - | - | [C₉H₁₄N]₂[MnCl₄] | nih.govmdpi.com |
| Hydrogen Bond | C-H···Cl | - | - | - | - | [C₉H₁₄N]₂[MnCl₄] | nih.govmdpi.com |
| Hydrogen Bond | O-H···N | - | - | - | - | [Mn(L)(X)₂(H₂O)₂]n | rsc.org |
| Hydrogen Bond | C-H···Br | 3.754 | 165 | - | - | [MnBr(C₂₁H₁₅N₃)(CO)₃] | nih.gov |
| Hydrogen Bond | C-H···O | - | - | - | - | [Mn(DQMEA)(OAc)₂] | nih.gov |
| π-π Stacking | Aromatic-Aromatic | - | - | 3.591 | 0.707 | Dinuclear Mn(II) complex with 2,2'-bipy | asianpubs.org |
| π-π Stacking | Aromatic-Aromatic | - | - | > 3.8 | - | [C₉H₁₄N]₂[MnCl₄] (interaction absent) | nih.govmdpi.com |
Electronic Structure, Bonding, and Theoretical Investigations of Manganese Ii Ditetrafluoroborate Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of transition metal complexes. For a hypothetical hydrated manganese(II) ditetrafluoroborate system, such as Mn(H₂O)₆₂, DFT calculations would typically be employed to optimize the geometry and determine the ground state electronic properties. The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often used for their balance of accuracy and computational cost.
Time-Dependent DFT (TDDFT) would be the method of choice for simulating the electronic absorption (UV-Vis) spectrum. This method calculates the energies of electronic excitations from the ground state to various excited states, providing insight into the nature of the electronic transitions, such as d-d transitions or charge-transfer bands.
Table 1: Hypothetical DFT and TDDFT Calculation Parameters for Mn(H₂O)₆₂
| Parameter | Value/Method | Purpose |
| Software | Gaussian, ORCA, etc. | Computational Chemistry Suite |
| Functional | B3LYP, PBE0, M06 | Geometry Optimization & Electronic Structure |
| Basis Set | 6-311+G(d,p), def2-TZVP | Description of Atomic Orbitals |
| Solvation Model | PCM, SMD | To simulate solvent effects (e.g., in water) |
| TDDFT Functional | CAM-B3LYP, ωB97X-D | Calculation of Excited States |
| Number of States | 20-50 | To simulate the UV-Vis spectrum |
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex wavefunctions from DFT calculations into a more intuitive chemical language of bonds, lone pairs, and charge distribution. In a manganese(II) ditetrafluoroborate system, NBO analysis would quantify the nature of the interaction between the manganese(II) ion and the tetrafluoroborate (B81430) anions or any coordinating ligands.
Key insights from an NBO analysis would include the natural atomic charges on the manganese, boron, and fluorine atoms, revealing the extent of charge transfer. It would also describe the hybridization of the orbitals involved in bonding and identify significant donor-acceptor interactions, which are indicative of electronic delocalization. For instance, it could quantify the donation from the lone pairs of the fluorine atoms of the BF₄⁻ anion to the empty orbitals of the Mn(II) center.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that provides information about the kinetic stability and electronic excitability of a molecule.
For a high-spin manganese(II) complex, the HOMO and LUMO are typically dominated by the d-orbitals of the manganese ion. The HOMO-LUMO gap in such systems can be relatively small, influencing their color and reactivity. A smaller gap generally correlates with higher reactivity and absorption of lower-energy light.
Table 2: Representative HOMO-LUMO Data for a Generic High-Spin Mn(II) Complex
| Molecular Orbital | Energy (eV) | Character |
| LUMO+1 | -1.5 | Mn d-orbital (antibonding) |
| LUMO | -2.0 | Mn d-orbital (antibonding) |
| HOMO | -7.5 | Mn d-orbital (non-bonding/weakly antibonding) |
| HOMO-1 | -7.8 | Mn d-orbital (non-bonding/weakly antibonding) |
| HOMO-LUMO Gap | 5.5 | - |
Note: These are illustrative values and would vary significantly based on the specific ligands and coordination environment.
Elucidation of Spin States and Electronic Configurations of Manganese(II) Centers
Manganese(II) is a d⁵ ion, meaning it can exist in a high-spin (S = 5/2) or a low-spin (S = 1/2) state in an octahedral environment. The preferred spin state is determined by the ligand field strength. With weakly coordinating ligands like water or the tetrafluoroborate anion, Mn(II) complexes are almost invariably high-spin. This is because the energy required to pair the electrons in the lower energy d-orbitals is greater than the energy gap between the t₂g and e_g orbitals.
DFT calculations are instrumental in predicting the relative energies of different spin states. By calculating the energies of the high-spin and low-spin configurations, the ground state can be reliably determined. For Mn(BF₄)₂, the ground state is confidently predicted to be high-spin with an electronic configuration of (t₂g)³(e_g)².
Theoretical Spectroscopic Parameter Simulations and Interpretations
Computational methods can simulate various spectroscopic parameters, providing a powerful means to interpret experimental spectra. For manganese(II) ditetrafluoroborate, TDDFT can predict the UV-Vis spectrum. High-spin d⁵ complexes are known for their very weak, spin-forbidden d-d transitions, which result in their characteristic pale pink color in aqueous solutions. TDDFT calculations can help to assign these weak absorption bands.
Furthermore, parameters for Electron Paramagnetic Resonance (EPR) spectroscopy, such as the g-tensor and hyperfine coupling constants, can be calculated. These parameters are highly sensitive to the electronic structure and coordination environment of the Mn(II) ion.
Table 3: Simulated Spectroscopic Data for a Generic High-Spin Mn(II) Complex
| Spectroscopic Technique | Parameter | Calculated Value | Interpretation |
| UV-Vis (TDDFT) | λ_max (d-d) | ~400-550 nm | Spin-forbidden transitions |
| EPR | g_iso | ~2.00 | Isotropic signal typical for high-spin d⁵ |
| EPR | A_iso (Mn) | ~90 x 10⁻⁴ cm⁻¹ | Hyperfine coupling to the ⁵⁵Mn nucleus |
Computational Studies of Charge Transfer Mechanisms
Charge transfer transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). In the case of manganese(II) ditetrafluoroborate, where the Mn(II) is not easily oxidized and the BF₄⁻ anion is not easily reduced, significant low-energy charge transfer bands are not expected.
However, computational studies using methods like NBO and TDDFT can investigate the possibility of higher-energy charge transfer phenomena. For instance, a TDDFT calculation might predict a high-energy LMCT from the fluorine orbitals of the tetrafluoroborate to the manganese d-orbitals. Analysis of the molecular orbitals involved in the calculated electronic transitions would definitively characterize the nature of any charge transfer.
Redox Behavior and Reaction Mechanisms of Manganese Ii Ditetrafluoroborate Complexes
Electrochemical Characterization using Cyclic Voltammetry and Related Techniques
Cyclic voltammetry (CV) is a principal technique for probing the redox properties of manganese complexes, offering insights into oxidation and reduction potentials and the stability of different oxidation states.
Studies on dinuclear Mn(II) complexes synthesized using manganese(II) tetrafluoroborate (B81430) hexahydrate as a starting material reveal characteristic redox behaviors. For instance, the electrochemical properties of a μ-fluorido-bis-μ-acetato dinuclear Mn(II) complex, [Mn₂F(OAc)₂(tphn)]BF₄ (where tphn is a ditopic ligand), were investigated in a dichloromethane (B109758) solution. mdpi.com The cyclic voltammogram of this complex shows two irreversible oxidation waves at +0.932 V and approximately +1.3 V (vs. Ag/Ag⁺). mdpi.com These processes are attributed to the stepwise oxidation of the manganese centers. mdpi.com
Table 1: Electrochemical Data for [Mn₂F(OAc)₂(tphn)]BF₄ Complex
| Redox Process | Oxidation Potential (Epa vs. Ag/Ag⁺) | Nature of Wave |
|---|---|---|
| Mn₂(II,II) / Mn₂(II,III) | +0.932 V | Irreversible |
| Mn₂(II,III) / Mn₂(III,III) | ~ +1.3 V | Irreversible |
Data sourced from a study conducted in dichloromethane with 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte. mdpi.com
Beyond solution-phase electrochemistry, manganese(II) tetrafluoroborate salts have been implicated in solid-state electrochemical studies. In one such study, the solid-state voltammetry of a manganese(I) carbonyl complex, fac-Mn(CO)₃(η²-dpm)Cl, was investigated. acs.org It was found that chemically doping the microcrystalline material with a small amount of the corresponding manganese(II) salt, generated via oxidation with NOBF₄, significantly enhanced the electrochemical signal. acs.org This enhancement is attributed to an increase in the conductivity of the material, facilitating charge transport to and from the electrode surface through an "electron-hopping" mechanism. acs.org A well-defined oxidation process for the doped sample was observed even in the dark, which was not seen in the undoped material without photo-irradiation. acs.org
Investigations into Manganese(II) Oxidation State Transformations (e.g., to Mn(III), Mn(IV))
The transformation of manganese(II) to higher oxidation states such as Mn(III) and Mn(IV) is a cornerstone of its chemical reactivity. These oxidation processes often occur as sequential one-electron transfer steps. tandfonline.com
The cyclic voltammetry of the dinuclear complex [Mn₂F(OAc)₂(tphn)]BF₄ provides a clear example of stepwise oxidation. The two observed oxidation waves correspond to the Mn₂(II,II)/Mn₂(II,III) and Mn₂(II,III)/Mn₂(III,III) transitions, respectively. mdpi.com This demonstrates the formation of a stable mixed-valence Mn(II,III) intermediate before the entire cluster is oxidized to the Mn(III,III) state. mdpi.com
In broader contexts, the oxidation of aqueous Mn(II) to form Mn(III) and Mn(IV) species is a critical environmental process. tandfonline.com Theoretical analysis suggests that one-electron transfers are generally more probable than two-electron transfers for the oxidation of hexaaquamanganese(II), Mn(H₂O)₆²⁺. tandfonline.com Both soluble and solid-phase Mn(III) species can form as either transient intermediates or stable products during these transformations. tandfonline.com From a biological standpoint, Mn(III) compounds are versatile redox agents, capable of acting as both an electron acceptor to form Mn(II) and an electron donor to form insoluble MnO₂. tandfonline.com
Spectroscopic techniques are also vital for identifying oxidation state changes. In studies of photocatalysis, electron paramagnetic resonance (EPR) spectroscopy was used to monitor the photooxidation of a manganese(I) complex. acs.org Upon irradiation, the appearance of a characteristic six-line EPR spectrum confirmed the formation of a high-spin manganese(II) species (nuclear spin I = 5/2). acs.org
Mechanistic Studies of Electron Transfer Processes Involving Manganese(II)
The mechanisms of electron transfer (ET) in manganese complexes are diverse and dependent on the ligand environment and reaction conditions. For the oxidation of aqueous Mn(II), the mechanism is heavily influenced by pH and the presence of ligands. The oxidation of Mn(H₂O)₆²⁺ by molecular oxygen is thought to proceed via an inner-sphere mechanism, which requires the initial formation of a complex between the Mn(II) center and the oxidant (or a ligand). tandfonline.com In contrast, an outer-sphere electron transfer is considered symmetry-forbidden for Mn(H₂O)₆²⁺ based on frontier molecular orbital analysis. tandfonline.com
In the field of artificial photosynthesis, significant research has focused on mimicking the electron transfer reactions of the manganese cluster in Photosystem II. diva-portal.orgacs.org Model systems, often composed of a ruthenium(II)-based photosensitizer linked to a manganese(II) complex, have been developed to study intramolecular electron transfer. acs.org In one such dinuclear Ru(II)-Mn(II) complex, photoexcitation of the ruthenium moiety, in the presence of an electron acceptor, leads to a photo-oxidized Ru(III) species. acs.org Subsequently, an intramolecular electron transfer occurs from the Mn(II) center to the Ru(III) center. acs.org
A kinetic analysis of this process revealed a first-order rate constant (k_et) for the intramolecular electron transfer of 1.8 x 10⁵ s⁻¹. acs.org The study also identified a competing dissociation of the Mn(II) ion from the complex. In the dissociated state, electron transfer can only occur after reassociation, a second-order process with a rate constant of 2.9 x 10⁹ M⁻¹ s⁻¹. acs.org These findings are crucial for designing more robust multi-nuclear complexes capable of efficient multi-electron transfer. diva-portal.org
In the solid state, charge transport can occur via an "electron-hopping" mechanism. This was proposed for microcrystalline organometallic manganese compounds where doping with an oxidized Mn(II) salt, such as one with a tetrafluoroborate counter-ion, creates charge carriers that increase the material's conductivity. acs.org
Proton-Coupled Electron Transfer (PCET) Pathways
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where an electron and a proton are transferred in a concerted or stepwise manner. This process is critical in many biological and chemical systems, including the water-oxidizing complex in photosynthesis, which contains a manganese cluster.
While the general importance of PCET in manganese chemistry is well-established, specific studies detailing these pathways for complexes involving manganese(II) ditetrafluoroborate are not extensively documented in the reviewed literature. However, related mechanistic principles have been explored. For example, the heterolytic cleavage of chemical bonds, such as the H-H bond in dihydrogen, at a metal center is a key reaction in catalysis. researchgate.net This process can involve the transfer of a proton to a basic site, either on a ligand or an external base, which is mechanistically related to PCET. researchgate.net In some platinum complexes designed to mimic this reactivity, a pyridyl group on a ligand acts as an internal base to assist in the heterolytic cleavage of dihydrogen, resulting in a platinum hydride and a protonated ligand. researchgate.net Such mechanisms highlight the intricate interplay between electron and proton transfer that is likely relevant to the reactivity of suitably designed manganese(II) complexes.
Photoreactivity and Excited State Dynamics of Manganese(II) Complexes
The interaction of light with manganese(II) complexes can induce electron transfer, energy transfer, and other photochemical reactions. The tetrafluoroborate salt of manganese(II) is often used in the synthesis of these photoactive complexes.
In model systems for artificial photosynthesis, the excited state of a ruthenium(II) photosensitizer can be quenched by a coordinated Mn(II) ion. diva-portal.org This quenching can occur via energy transfer, a process found to be dependent on the distance between the Ru(II) and Mn(II) centers. diva-portal.orgacs.org Following the quenching, photo-induced electron transfer can occur from the manganese donor to the photo-oxidized ruthenium center. diva-portal.org
The photoreactivity of solid-state manganese complexes has also been demonstrated. Irradiation of microcrystalline fac-Mn(CO)₃(η²-dpm)Cl with light corresponding to its charge-transfer band leads to a significant photocatalytic enhancement of its electrochemical oxidation. acs.org The proposed mechanism involves the photooxidation of the manganese(I) species to a manganese(II) cation. acs.org This process is believed to be the origin of the observed photocatalysis, as the photogenerated Mn(II) sites act as dopants, increasing the charge transport rate within the solid. acs.org
Furthermore, photo-induced electron transfer (PIET) has been observed in other manganese(II) coordination polymers. In a complex synthesized with an anthracene-derivative ligand, light irradiation triggers an electron transfer from the ligand to a separate acceptor, creating stable radicals. bohrium.com This PIET process in the Mn(II) analogue leads to a change in the magnetic coupling between the Mn(II) ions and the photogenerated radicals, resulting in a photomagnetic response with a wide thermal hysteresis loop. bohrium.com
Magnetic Phenomena and Properties of Manganese Ii Ditetrafluoroborate Containing Systems
Investigation of Magnetic Ordering and Interactions (e.g., Ferromagnetism, Antiferromagnetism, Ferrimagnetism)
The magnetic ordering in manganese(II)-containing compounds is determined by the nature of the exchange interactions between the paramagnetic Mn(II) centers. These interactions are mediated by the bridging ligands that connect the metal ions. The high-spin d⁵ configuration of Mn(II) results in a spherical electron distribution and an isotropic nature, making the magnetic interactions often weak and sensitive to the structural details of the compound.
Antiferromagnetism: This is the most common type of magnetic ordering in manganese(II) compounds. It occurs when the magnetic moments of neighboring Mn(II) ions align in an antiparallel fashion, resulting in a net magnetic moment of zero at low temperatures. The strength of the antiferromagnetic coupling depends on the nature of the bridging ligands. For instance, in a terephthalate-bridged manganese(II) chain, significant antiferromagnetic coupling was observed, with a sharp maximum in the magnetic susceptibility at 6.0 K. rsc.org This behavior was attributed to the efficient exchange pathway provided by the double carboxylate bridge between the manganese(II) pairs. rsc.org Similarly, manganese-phosphate complexes can exhibit dominant antiferromagnetic interactions between the spin carriers. nih.gov
Ferromagnetism: This occurs when the magnetic moments of adjacent Mn(II) ions align in a parallel fashion, leading to a large net magnetic moment. Purely ferromagnetic coupling in simple Mn(II) systems is less common than antiferromagnetic coupling.
Ferrimagnetism: This type of ordering is observed in systems with more than one type of magnetic site or with different magnitudes of magnetic moments that align in an antiparallel manner, resulting in a non-zero net magnetic moment. In mixed-valence manganese clusters, such as those containing both Mn(II) and Mn(III) ions, ferrimagnetic interactions can arise from the antiferromagnetic coupling between the different spin states of the manganese ions. rsc.org
Spin-Canted Antiferromagnetism in Manganese(II) Assemblies
In some antiferromagnetically ordered materials, the magnetic moments are not perfectly antiparallel but are slightly tilted or "canted" with respect to each other. This phenomenon, known as spin-canted antiferromagnetism, results in a weak net ferromagnetic moment. This canting can arise from the Dzyaloshinskii-Moriya interaction or from the presence of magnetic anisotropy in the crystal structure.
While specific examples detailing spin-canted antiferromagnetism in manganese(II) ditetrafluoroborate systems are not prevalent in the reviewed literature, the principles can be understood from studies on other manganese compounds. The presence of a non-centrosymmetric arrangement of magnetic ions or anisotropic exchange interactions can lead to spin canting. The subtle balance of interactions that leads to spin canting makes it a fascinating area of study in molecular magnetism.
Exploration of Single-Ion Magnet (SIM) and Single-Molecule Magnet (SMM) Behavior
One of the most exciting areas of research in molecular magnetism is the study of single-molecule magnets (SMMs) and single-ion magnets (SIMs). SMMs are individual molecules that can exhibit superparamagnetic behavior, meaning they can be magnetized and retain their magnetization for a period of time below a certain "blocking" temperature. This behavior is of great interest for potential applications in high-density data storage and quantum computing.
For a molecule to behave as an SMM, two key properties are required:
A high-spin ground state (S).
A significant negative (easy-axis) magnetic anisotropy (D).
Manganese has been a central element in the development of SMMs, particularly in mixed-valence clusters containing both Mn(II) and Mn(III) ions. rsc.orgnih.gov The tetrafluoroborate (B81430) anion can be present in these systems as a counter-ion, although perchlorate (B79767) is also commonly used. mdpi.comnih.govufl.edu
In a notable example of a tetranuclear manganese complex, Mn₄(O₂CMe)₂(pdmH)₆₂, which features a mixed-valence core of Mn(III)₂Mn(II)₂, the system was found to exhibit SMM behavior. nih.govufl.edu The magnetic properties of this complex were highly dependent on its hydration state, with the hydrated form having a ground state spin of S = 9. nih.govufl.edu High-frequency EPR studies on this complex allowed for the determination of the zero-field splitting parameter, D, which is a measure of the magnetic anisotropy. nih.govufl.edu
| Complex | Spin Ground State (S) | Zero-Field Splitting (D/k_B) |
| Mn₄(O₂CMe)₂(pdmH)₆₂ (desolvated) | 8 | -0.35 K |
| Mn₄(O₂CMe)₂(pdmH)₆₂·2.5H₂O (hydrated) | 9 | -0.451 K |
Table 1: Magnetic parameters for a tetranuclear manganese SMM. Data sourced from Christou Research Group. ufl.edu
The behavior of these complexes as SMMs is confirmed by alternating current (AC) magnetic susceptibility measurements, which show a frequency-dependent out-of-phase signal (χ''M), a hallmark of slow magnetic relaxation. nih.govnih.govufl.eduufl.edu
Analysis of Exchange Coupling Parameters
The magnetic behavior of polynuclear manganese complexes is governed by the exchange interactions between the metal centers. These interactions can be ferromagnetic (favoring parallel spin alignment) or antiferromagnetic (favoring antiparallel spin alignment) and are quantified by the exchange coupling constant, J. The sign and magnitude of J depend on the distance between the manganese ions, the bridging angles, and the nature of the bridging ligands.
In mixed-valence Mn(II)/Mn(III) clusters, multiple J values are often needed to accurately model the magnetic properties due to the different types of interactions present (Mn(II)-Mn(II), Mn(III)-Mn(III), and Mn(II)-Mn(III)). For example, in a series of tetranuclear {Mn(II)₂Mn(III)₂} complexes, it was found that two different J(Mn(III)-Mn(II)) constants were necessary to correctly describe the magnetic exchange. rsc.org
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to complement experimental data and to understand the factors that influence the exchange coupling. nih.gov For a series of manganese(II) isocyanate complexes with mixed bridges, DFT calculations helped to elucidate the role of the isocyanate ligand in mediating antiferromagnetic interactions. nih.gov
| Complex | J (cm⁻¹) | Bridging Ligands |
| [Mn₂(bcpp)(NCO)₄]n | -8.0 | (NCO)₂, COO |
| [Mn₂(bcp)(NCO)₄]n | -8.6 | (NCO)₂, COO |
Table 2: Exchange coupling constants for manganese(II) complexes with mixed isocyanate and carboxylate bridges. Data sourced from a study on experimental and theoretical magnetic properties. nih.gov
Correlation of Coordination Environment with Magnetic Anisotropy
Magnetic anisotropy is a crucial parameter for the development of SMMs, as it creates the energy barrier for the reversal of magnetization. In manganese(II) complexes, the magnetic anisotropy is generally small due to the high-spin d⁵ electronic configuration, which has no first-order orbital angular momentum. However, zero-field splitting (ZFS) can arise from second-order spin-orbit coupling effects, and this is sensitive to the coordination geometry of the Mn(II) ion.
For instance, in a study of manganese(II) triazamacrocyclic complexes, high-frequency EPR was used to determine the ZFS parameters (D and E). nih.gov The results showed that the degree of distortion in the octahedral geometry of the manganese(II) center correlated with the magnitude of the ZFS. nih.gov While the g-factor for high-spin Mn(II) is typically isotropic and close to 2, deviations from this value can indicate the presence of anisotropy. nih.gov
Advanced Applications and Functional Materials Development Based on Manganese Ii Ditetrafluoroborate
Catalysis and Organometallic Transformations
Manganese is the third most abundant transition metal in the Earth's crust, making it an economical and sustainable alternative to precious metals in catalysis. rsc.org Its wide range of accessible oxidation states (from -3 to +7) and coordination numbers allows for remarkable versatility in organometallic chemistry and catalysis. researchgate.net Research into molecularly-defined manganese complexes for various catalytic reactions has expanded significantly, focusing on catalyst design principles like metal-ligand bifunctionality, ligand hemilability, and redox activity. rsc.org
The hydrogenation of bicarbonates and carbonates represents a key step in a circular carbon economy, transforming readily available carbon sources into valuable products like formate (B1220265), a stable hydrogen storage molecule. nih.govacs.orgresearchgate.net Manganese pincer complexes have emerged as highly effective catalysts for this transformation, operating under relatively mild conditions. nih.govacs.org
Recent studies have demonstrated the hydrogenation of potassium bicarbonate and potassium carbonate to potassium formate using specific manganese pincer catalysts. nih.govresearchgate.net Notably, these reactions can proceed without the need for additional metal base promoters. nih.gov The presence of naturally occurring α-amino acids, such as glutamic acid, has been shown to promote the reaction, leading to high yields of formate. nih.govacs.orgresearchgate.net For instance, the hydrogenation of potassium carbonate in the presence of a manganese pincer catalyst and glutamic acid can achieve formate yields of up to 65%. nih.gov This process is part of a reversible hydrogen storage system, where formate can be subsequently dehydrogenated to release hydrogen. nih.govresearchgate.net
| Catalyst System | Substrate | Reducing Agent | Additive | Formate Yield | Source |
| Manganese Pincer Complexes | Potassium Bicarbonate (KHCO₃) | H₂ | - | Up to 84% | nih.govacs.org |
| Manganese Pincer Complex (Mn-2) | Potassium Carbonate (K₂CO₃) | H₂ | Glutamic Acid | Up to 65% | nih.gov |
| Manganese Pincer Complexes (Mn-1, Mn-3) | Potassium Bicarbonate (KHCO₃) | H₂ | - | 61% and 84% respectively | acs.org |
This table summarizes the performance of manganese-based catalysts in the hydrogenation of bicarbonate and carbonate salts.
Manganese-based catalysts are central to the field of oxidation catalysis, drawing inspiration from the Mn₄CaO₄ cluster in Photosystem II, which catalyzes water oxidation in nature. nih.gov Synthetic manganese catalysts are being developed for artificial photosynthesis and solar energy production. nih.gov
Water Oxidation: Earth-abundant metal oxides, including those of manganese, are favored materials for water oxidation catalysis due to their robustness and availability. youtube.com Research has shown that tetranuclear manganese precursor complexes can form catalytically active manganese oxides. nih.govrsc.org In some systems, a manganese cluster precursor dissociates and then reoxidizes to form dispersed nanoparticles of a disordered Mn(III/IV)-oxide phase, which is the true catalytically active material for photochemical water oxidation. nih.gov The structure of these manganese oxides, particularly the presence of di-μ-oxo bridges between manganese ions, is crucial for their high activity. rsc.org The absence of these bridges, for instance when phosphate (B84403) ions act as bridging ligands, leads to significantly lower water oxidation activity. rsc.org
Organic Substrate Oxidation: Manganese porphyrins have proven to be effective catalysts for the oxygenation of organic substrates, using water as the oxygen source. nih.gov In these systems, a manganese(V)-oxo-porphyrin species is generated via electron-transfer oxidation. nih.gov This highly reactive intermediate can then transfer an oxygen atom to substrates like olefins (e.g., styrene, cyclohexene) to form epoxides, diols, and aldehydes. nih.gov The catalytic system can also oxidize alkanes, such as converting ethylbenzene (B125841) to 1-phenylethanol. nih.gov The efficiency and turnover number of the catalyst depend on the specific manganese-porphyrin used, highlighting the influence of the ligand structure. nih.gov
The conversion of CO₂ into chemical fuels or precursors is a critical goal for mitigating climate change, and manganese-based molecular catalysts are a promising, earth-abundant option for this process. osti.gov A significant family of catalysts is based on the [Mn(α-diimine)(CO)₃L]⁺/⁰ formula, which serves as a cheaper alternative to analogous rhenium complexes. osti.govfrontiersin.org
These catalysts typically operate via an electrocatalytic or photocatalytic cycle. The process generally involves the reduction of the Mn(I) pre-catalyst to a more electron-rich, anionic Mn species, which is the active catalyst for CO₂ activation. frontiersin.orgnsf.gov This active species then reacts with CO₂. The efficiency of the catalyst can be tuned by modifying the ligand structure; for example, incorporating electron-withdrawing substituents on the bipyridine ligand can alter the electronic properties and impact the rate of CO production. nsf.gov Steric bulk on the ligand can also improve efficiency by impeding catalyst deactivation pathways like dimerization. nsf.gov Some systems, such as [Mn(bpy)(CO)₃Br] embedded in a Nafion membrane, can function as heterogeneous electrocatalysts for CO₂ reduction to CO in neutral aqueous solutions. nih.gov
| Catalyst | Process | Key Feature | Source |
| [Mn(α-diimine)(CO)₃L]⁺/⁰ | Electrocatalytic/Photocatalytic CO₂ Reduction | Cheaper alternative to Rhenium complexes | osti.gov |
| [Mn(bpy)(CO)₃Br] in Nafion | Heterogeneous Electrocatalysis | Active in neutral aqueous solution | nih.gov |
| Mn complexes with modified bipyridine ligands | Homogeneous Electrocatalysis | Activity tuned by ligand electronics and sterics | nsf.gov |
This table highlights different manganese-based systems for CO₂ reduction catalysis.
Manganese-catalyzed C-H bond activation has become a powerful strategy in organic synthesis, offering a sustainable alternative to reactions traditionally catalyzed by precious metals like palladium and rhodium. researchgate.netnih.govrsc.org These reactions enable the direct functionalization of otherwise inert C-H bonds, providing efficient pathways to complex molecules. nih.govnih.gov
Manganese(I) catalysts, such as MnBr(CO)₅, have been successfully employed in the C-H alkynylation and hydroarylation of peptides, allowing for the late-stage diversification of complex biomolecules. nih.gov These methods provide modular access to functional reporters like fluorogenic probes. nih.gov The mechanism of manganese-catalyzed C-H activation can be intricate. For instance, in reactions mediated by [BnMn(CO)₅], cyclomanganated intermediates are formed. york.ac.ukwhiterose.ac.uk The regioselectivity of these reactions can be controlled; a notable example is the "ortho-fluorine effect," where a fluorine atom on an aromatic substrate directs the C-H activation to the ortho position. nih.govyork.ac.ukwhiterose.ac.uk The presence of acid additives can also switch the reaction mechanism, influencing kinetic and thermodynamic control over the process. nih.govyork.ac.uk
Direct C-H fluorination is a highly sought-after transformation in medicinal chemistry and materials science. Manganese catalysts have been developed to mediate this challenging reaction. nih.gov Manganese porphyrin and salen complexes are capable of catalytically converting even unactivated aliphatic C-H bonds into C-F bonds. nih.gov
The mechanism of these fluorination reactions involves high-valent manganese species. It is proposed that a Mn(IV)F₂ complex acts as the key fluorine transfer agent, reacting with a substrate radical to form the C-F bond. acs.org The reaction is initiated by a hydrogen atom transfer (HAT) step. acs.org The ability of fluoride (B91410) ions to modulate the reactivity of the manganese center is a key aspect of this catalysis, enabling the trapping of a transient substrate radical with a fluorine atom. nih.gov This methodology has been extended to the incorporation of the radioactive ¹⁸F isotope, which is highly valuable for the late-stage labeling of drug molecules for positron emission tomography (PET) imaging. nih.gov While the tetrafluoroborate (B81430) anion is a known nucleophilic fluoride source in reactions like the Balz-Schiemann synthesis, manganese-catalyzed fluorinations typically employ other fluoride sources in conjunction with the manganese catalyst. researchgate.net
Electrochemical Energy Storage Materials
Manganese oxides have been a cornerstone of electrochemical energy storage for over a century, valued for their low cost, environmental friendliness, and excellent electrochemical properties. mdpi.comrsc.org These materials are integral to both primary and rechargeable batteries, as well as supercapacitors. rsc.orgnih.gov
Manganese exists in various oxide forms (e.g., MnO₂, Mn₂O₃, Mn₃O₄), each with distinct crystal structures that influence their electrochemical behavior. mdpi.comnih.gov In lithium-ion batteries, lithiated manganese oxides like the spinel LiMn₂O₄ and layered lithium-nickel-manganese-cobalt (NMC) oxides are critical cathode materials. rsc.orgwikipedia.org The three-dimensional spinel structure of LiMn₂O₄ allows for efficient lithium-ion diffusion. wikipedia.org
Metal-organic frameworks (MOFs) have been utilized as precursors to synthesize nanostructured manganese oxides with enhanced properties for energy storage. mdpi.com For example, heat-treating a manganese MOF can produce porous Mn₂O₃ with a high specific surface area. mdpi.com Electrodes made from this material exhibit superior specific capacitance and energy density, demonstrating pseudocapacitive behavior arising from the Mn(III)/Mn(IV) redox couple. mdpi.com Furthermore, electrochemical fluoridation of manganese oxides is an emerging strategy to create high-capacity cathode materials by forming M-O-F structures, which can improve ion storage capacity. mit.edu
| Material | Application | Key Property | Performance Metric | Source |
| Mn₂O₃ (from Mn-MOF) | Supercapacitor Electrode | Porous, high surface area | Specific Capacitance: 214.0 F g⁻¹ | mdpi.com |
| LiMn₂O₄ (Spinel) | Li-ion Battery Cathode | 3D ion diffusion | Practical Capacity: <130 mA h g⁻¹ | wikipedia.org |
| Fluoridated MnO | Li-ion Battery Cathode | High capacity with larger particles | ~340 mAh g⁻¹ (initial) | mit.edu |
| NMC Oxides | Li-ion Battery Cathode | High energy density | - | rsc.org |
This table presents a selection of manganese-based materials and their performance in electrochemical energy storage devices.
Supercapacitor Electrode Development
Manganese oxides are highly regarded as electrode materials for supercapacitors due to their high theoretical capacitance, low cost, and environmental friendliness. rsc.orgnih.gov Manganese(II) ditetrafluoroborate is a promising precursor for synthesizing these nanostructured manganese oxide electrodes. The primary strategy involves using a manganese salt in processes like hydrothermal synthesis, electrodeposition, or thermal decomposition to create a high-surface-area layer of manganese oxide on a conductive substrate. frontiersin.orgresearchgate.net
When Mn(BF₄)₂ is used as the precursor, it offers a dual advantage. Upon decomposition or hydrolysis, it provides the Mn(II) ions necessary for forming various manganese oxide phases (e.g., MnO₂, Mn₃O₄). Simultaneously, the tetrafluoroborate anion can serve as a source for fluorine doping of the oxide lattice. This is significant because doping with heteroatoms can modify the electronic structure and enhance the electrochemical performance of the electrode material. rsc.org The presence of fluorine can improve structural stability and conductivity.
The energy storage in these materials is primarily based on pseudocapacitance, which involves fast and reversible faradaic reactions at the electrode surface. For manganese oxides, this typically involves the redox transition of manganese ions (e.g., Mn³⁺/Mn⁴⁺). nih.gov By carefully controlling synthesis conditions—such as temperature, pH, and precursor concentration—the crystal structure and morphology of the resulting manganese oxide can be tailored to optimize ion diffusion and the availability of active sites, thereby maximizing specific capacitance. nih.govresearchgate.net
Table 1: Electrochemical Performance of Various Manganese Oxide-Based Supercapacitor Electrodes
| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) |
|---|---|---|---|---|
| δ-MnO₂/Graphene | Hydrothermal | Na₂SO₄ | 446 | 1 |
| MnO₂ Nanoflakes on Graphene-CNT | Hydrothermal | Na₂SO₄ | 251 | 1 |
| MnO₂ Nanorods | Reflux | Na₂SO₄ | 92.4 | 0.2 (mA/cm²) |
| Amorphous MnO₂/AC | Chemical Precipitation | Na₂SO₄ | 286 | 0.5 |
| α-MnO₂ | Hydrothermal | Na₂SO₄ | 215 | 0.2 |
Lithium-Ion Battery Cathode Materials Incorporating Manganese Redox Couples
In the quest for next-generation lithium-ion batteries, manganese-rich cathodes are a major focus due to the high abundance and low cost of manganese compared to cobalt and nickel. nih.gov A key strategy for achieving high energy density in these materials is to harness the reversible Mn²⁺/Mn⁴⁺ double redox couple, which allows for a two-electron transfer per manganese atom, significantly boosting the theoretical capacity. nih.gov
However, the structural instability associated with manganese-based cathodes, such as the Jahn-Teller distortion in Mn³⁺-containing spinels, has been a persistent challenge. rsc.org Recent research has shown that substituting a portion of the oxygen atoms in the oxide lattice with fluorine can effectively stabilize the structure and promote the desired Mn²⁺/Mn⁴⁺ redox activity. nih.govrsc.orgresearchgate.net Fluorination enhances the ionic character of the metal-anion bonds, which can suppress irreversible phase transitions and reduce the dissolution of manganese into the electrolyte. rsc.orgmdpi.com
This is where manganese(II) ditetrafluoroborate becomes a highly valuable precursor. It can act as a single-source supplier of both the manganese cations and the fluoride anions required for the synthesis of advanced fluorine-doped, lithium-manganese-rich oxide cathodes (Li-Mn-O-F). Using Mn(BF₄)₂ in a solid-state or sol-gel synthesis with a lithium source can lead to materials with improved capacity, better voltage retention, and enhanced cycling stability. nih.govmdpi.comresearchgate.net The resulting cathodes exhibit higher energy densities by leveraging the high-voltage Ni²⁺/Ni⁴⁺ redox couple alongside the stabilized Mn²⁺/Mn⁴⁺ couple, while mitigating the detrimental effects of oxygen redox. nih.gov
Table 2: Performance Metrics for Fluorine-Doped, Mn-Based Li-Ion Battery Cathodes
| Cathode Material | Doping Strategy | Initial Discharge Capacity (mAh/g) | Key Improvement Noted |
|---|---|---|---|
| F-doped Li[Ni₀.₈Fe₀.₁Al₀.₁]O₂ | F⁻ co-doping | ~250 (at C/10) | Increased lattice parameters, reduced cation mixing. researchgate.net |
| F-doped LiNi₀.₅Mn₁.₅O₄ | Fluorine doping (x=0.1) | ~135 (at C/10) | Improved cycle stability (96% retention after 200 cycles). researchgate.net |
| F-doped LiNi₀.₈Co₀.₁Mn₀.₁O₂ | F⁻ substitution | 201 (at 20 mA/g) | Enhanced Li⁺ ion diffusion and capacity retention (88%). mdpi.com |
| F-doped Li₁.₂Ni₀.₂Mn₀.₆O₂ | In-situ fluorination | ~250 (at C/10) | Decreased oxygen activity, reduced side reactions. nih.govresearchgate.net |
Design and Application of Manganese(II)-Based Ionic Liquids
Ionic liquids (ILs), which are salts with melting points below 100 °C, are being explored for a wide range of applications, including as electrolytes, catalysts, and magnetic fluids. nih.gov The development of ILs containing paramagnetic metal ions, known as magnetic ionic liquids (MILs), is a particularly active area of research.
Manganese(II) is an ideal candidate for creating MILs due to its high-spin d⁵ electronic configuration. The design of manganese-based ILs typically involves pairing a large, asymmetric organic cation (e.g., imidazolium (B1220033) or phosphonium-based) with a manganese-containing complex anion. nih.gov While research has focused on anions like [MnCl₄]²⁻ and [Mn(NCS)₄]²⁻, the principles can be extended to systems involving tetrafluoroborate. nih.gov
A common synthesis route is a salt metathesis reaction. nih.gov For instance, one could react manganese(II) ditetrafluoroborate with a suitable organic salt to directly form an IL. Alternatively, a more common approach involves first forming a complex anion like [MnCl₄]²⁻ from MnCl₂, and then exchanging the cation with a large organic cation to produce the final ionic liquid. nih.gov This modular approach allows for the fine-tuning of the IL's physicochemical properties, such as viscosity, conductivity, and melting point, by selecting different cation and anion combinations. The tetrafluoroborate anion, BF₄⁻, is a common component in many stable, well-characterized ionic liquids, known for its electrochemical stability.
Table 3: Physicochemical Properties of Representative Manganese(II)-Based Ionic Liquids
| Ionic Liquid | Melting Point (°C) | Density (g/cm³ at 298.15 K) | Viscosity (mPa·s at 298.15 K) |
|---|---|---|---|
| (EMIm)₂[Mn(NCS)₄] | ~25 | 1.2707 | 181 |
| (DMDIm)[Mn(NCS)₄] | 91 | - | - |
| (BnEt₃N)₂[Mn(NCS)₄] | 74 | - | - |
| {(Ph₃P)₂N}₂[Mn(NCO)₄] | 90 | - | - |
Data sourced from a study on [MnX₄]²⁻ anions, where X=NCS, NCO. nih.gov
Development of Functional Nanomaterials and Composites
Manganese(II) ditetrafluoroborate is a valuable precursor for the synthesis of a variety of functional nanomaterials, including manganese oxides, manganese nitrides, and manganese-based metal-organic frameworks (MOFs). nih.govnih.govnrel.gov The synthesis method—such as solvothermal, hydrothermal, or thermal decomposition—plays a critical role in determining the final product's structure, morphology, and properties.
In the synthesis of Mn-MOFs, manganese salts are reacted with organic linker molecules to create highly crystalline, porous structures. nih.govrsc.orgunt.edu While manganese nitrate (B79036) is often used, Mn(BF₄)₂ can serve as an effective manganese(II) source. rsc.orgunt.edu In this context, the tetrafluoroborate anion typically acts as a non-coordinating counter-ion, balancing the charge of the cationic framework and residing within the pores of the resulting structure. These Mn-MOFs have applications in gas storage, catalysis, and medicine. nih.govnih.govrsc.org
Furthermore, Mn(BF₄)₂ can be used to synthesize semiconducting nanomaterials. For example, combinatorial sputtering techniques using metal targets in a nitrogen environment can produce novel ternary nitrides like MnSnN₂. nrel.gov This material exhibits both semiconducting and magnetic properties, making it a candidate for next-generation microelectronics. The use of a fluorine-containing precursor like Mn(BF₄)₂ could open pathways to fluorine-doped nitride materials with tailored electronic and magnetic properties.
Table 4: Examples of Functional Nanomaterials Synthesized from Manganese(II) Precursors
| Material Type | Example Compound | Precursors | Synthesis Method | Potential Application |
|---|---|---|---|---|
| Metal-Organic Framework | Mn₄(bpdc)₄(DMF)₃ | Mn(NO₃)₂, H₂bpdc | Solvothermal | Hydrogen Adsorption, Magnetism rsc.orgresearchgate.net |
| Metal-Organic Framework | MMPF-12 | Mn(NO₃)₂, dcdbp ligand | Solvothermal | CO₂ Capture and Catalysis unt.edu |
| Ternary Nitride | MnSnN₂ | Mn and Sn targets | Combinatorial Sputtering in N₂ | Magnetic Semiconductors nrel.gov |
Exploration of Nonlinear Optical (NLO) Properties in Manganese(II) Complexes
Materials with strong nonlinear optical (NLO) properties are essential for advanced photonic applications like optical switching and data processing. mdpi.comunm.edursc.org The third-order NLO response is present in all materials and is responsible for effects like self-focusing and reverse saturable absorption. unm.edu Research into manganese(II) coordination complexes has revealed their potential as robust third-order NLO materials. epa.gov
In such complexes, manganese(II) ditetrafluoroborate can play a dual role. It can be the source of the Mn(II) ion that templates the complex, and the tetrafluoroborate anion can act as a counter-ion. The choice of counter-ion is not trivial, as it can direct the crystal packing arrangement. For second-order NLO effects, a non-centrosymmetric crystal structure is required, while for third-order effects, factors like intermolecular interactions and charge transfer can be significant. While specific NLO data for simple Mn(BF₄)₂ complexes are not widely reported, the investigation of related systems shows significant promise. For instance, manganese porphyrin-incorporated polymer films have shown large negative nonlinear refractive indices. researchgate.net
Table 5: Third-Order NLO Properties of Representative Manganese(II) Complexes
| Complex | NLO Absorption Index β (m/W) | NLO Refractive Index n₂ (m²/W) | Third-Order Susceptibility χ⁽³⁾ (esu) |
|---|---|---|---|
| {[Mn(PTP)(H₂O)]₂(BTA)}·2H₂O | 1.32 x 10⁻⁶ | 1.25 x 10⁻¹² | 47.55 x 10⁻⁸ |
| [Mn(PTP)(ODA)]₂ | 3.01 x 10⁻⁶ | - | 4.85 x 10⁻⁸ |
| [Mn(FTP)(ODA)]₂·2H₂O | 9.42 x 10⁻⁶ | - | 15.16 x 10⁻⁸ |
| Mn-Porphyrin in PVC Film | - | -7.2 x 10⁻⁹ | - |
Data for the first three entries from a study on Mn(II) complexes with terpyridine and polycarboxylate ligands. epa.gov Data for the fourth entry from a study on Mn-porphyrin films. researchgate.net Note the different units for n₂ (m²/W vs cm²/W).
Future Research Directions and Emerging Paradigms in Manganese Ii Ditetrafluoroborate Chemistry
Rational Design of Novel Manganese(II) Ditetrafluoroborate Architectures with Tailored Functionality
The intentional design of material structures at the molecular level is a cornerstone of modern chemistry, and its application to manganese(II) tetrafluoroborate (B81430) chemistry is a key area for future exploration. The goal is to move beyond serendipitous discovery to the predictable synthesis of materials with desired optical, electronic, or magnetic properties.
Research into related organic manganese halides has demonstrated the power of "isomer engineering" and the strategic selection of organic cations to control the material's final properties. nih.govpolyu.edu.hk For instance, by changing the position of a methyl group on a phenyl group within the cation of an ionic manganese(II) bromide complex, researchers could tune the photoluminescent quantum yields (PLQYs) from 72% to 91%. polyu.edu.hk This strategy challenges the conventional wisdom that simply increasing the distance between manganese centers guarantees higher quantum yield and instead highlights the critical role of ground-state and excited-state band alignments. nih.gov
Future work on manganese(II) ditetrafluoroborate will likely adopt similar strategies. By systematically varying the organic ligands or counter-ions used in conjunction with Mn(BF₄)₂, researchers can precisely control the coordination geometry around the Mn²⁺ ion. The high spin d⁵ electronic configuration of Mn²⁺ results in no crystal field stabilization effect, which allows for a diversity of coordination geometries, though octahedral is most common. acs.org This flexibility is an asset for rational design. The synthesis of coordination polymers (CPs), where Mn²⁺ ions are linked by organic ligands, offers another avenue for creating bespoke architectures. The controlled release of Mn²⁺ ions during synthesis can lead to the formation of well-defined nanocrystals, such as nanocubes, with specific catalytic properties. researchgate.net
Applying these principles to manganese(II) ditetrafluoroborate could lead to:
Tunable Luminescent Materials: By selecting appropriate organic linkers, it should be possible to create Mn(BF₄)₂-based metal-organic frameworks (MOFs) or hybrid materials with tailored emission colors and high quantum yields for applications in solid-state lighting and displays. nih.govresearchgate.net
Catalysts with Enhanced Selectivity: The rational design of the pore environment in Mn(BF₄)₂-based porous materials could lead to catalysts that selectively perform specific chemical transformations. researchgate.net
Novel Magnetic Materials: The arrangement of Mn²⁺ centers in a crystal lattice dictates the material's magnetic properties. Precise control over the structure could lead to new magnets or materials with interesting spintronic properties.
| Compound | Emission Peak (nm) | Full Width at Half Maxima (FWHM) (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
|---|---|---|---|
| oMn | 522 | 50 | 82 |
| mMn | 515 | 46 | 91 |
| pMn | 518 | 48 | 72 |
Integration of Manganese(II) Tetrafluoroborate into Multifunctional Materials
A significant trend in materials science is the development of multifunctional materials that combine several distinct properties, such as luminescence and dielectric switching, within a single compound. nih.gov Organic-inorganic hybrid compounds are particularly well-suited for this purpose due to their structural flexibility and the rich properties they can exhibit. nih.gov
Manganese(II) complexes have been successfully incorporated into hybrid materials that exhibit both strong photoluminescence and reversible solid-state phase transitions, leading to switchable dielectric properties. nih.gov These materials are of interest for applications in sensors, data storage, and molecular switches. The integration of manganese(II) tetrafluoroborate into such systems is a promising future direction. The BF₄⁻ anion, being weakly coordinating, can facilitate the structural rearrangements necessary for phase transitions while allowing the Mn²⁺ center to retain its favorable photoluminescent properties.
Furthermore, the electrochemical properties of manganese compounds make them attractive for energy storage applications. Manganese oxides are key components in lithium-ion battery cathodes. wikipedia.org While distinct from the tetrafluoroborate salt, the underlying redox chemistry of the Mn²⁺/Mn³⁺/Mn⁴⁺ couple is central to their function. Research could explore the use of manganese(II) tetrafluoroborate as a precursor for creating novel electrode materials or as an electrolyte additive. Its solubility in organic solvents is an advantage for these applications. wikipedia.org
Future research in this area will focus on:
Luminescent and Dielectric Switches: Synthesizing hybrid materials incorporating Mn(BF₄)₂ that exhibit coupled optical and electrical responses to external stimuli like temperature or light. nih.gov
Advanced Emitters for LEDs: Developing highly efficient phosphorescent organic light-emitting diodes (PHOLEDs) using manganese(II) tetrafluoroborate complexes as the emissive material. Research on related manganese bromides has achieved external quantum efficiencies over 7%. rsc.org
Electrochemical Systems: Investigating Mn(BF₄)₂ as a component in redox flow batteries or as a precursor for creating nanostructured manganese oxides for high-performance lithium-ion batteries. researchgate.netwikipedia.org
Advanced Computational Modeling for Predictive Material Design
Computational chemistry is becoming an indispensable tool for accelerating materials discovery. Techniques like Density Functional Theory (DFT) allow researchers to predict the electronic structure, stability, and properties of materials before they are ever synthesized in the lab. rsc.org This predictive power is crucial for guiding the rational design of new manganese(II) tetrafluoroborate materials.
Emerging areas for computational modeling in this field include:
High-Throughput Screening: Using computational methods to rapidly screen vast libraries of potential organic ligands to identify the most promising candidates for synthesizing manganese(II) tetrafluoroborate architectures with specific target properties.
Modeling Excited States: Developing more accurate and efficient methods to model the excited-state dynamics of manganese complexes, which is key to understanding and improving their performance in applications like LEDs and photocatalysis. chemrxiv.org
Predicting Phase Transitions: Simulating the structural changes in hybrid materials containing manganese(II) tetrafluoroborate to predict the temperatures and conditions under which functional phase transitions will occur.
Exploration of New Spectroscopic Probes for Dynamic Processes
Understanding the dynamic behavior of the manganese(II) ion within a material is critical for optimizing its function. This requires the development and application of advanced spectroscopic techniques that can probe these processes in real-time.
Significant progress has been made in designing fluorescent "turn-on" sensors for detecting Mn²⁺ ions in complex biological environments. rsc.orgrsc.org These sensors are engineered to show a significant increase in fluorescence upon binding to Mn²⁺, a challenging task given the ion's paramagnetic nature which typically quenches fluorescence. rsc.orgrsc.org These developments provide a blueprint for creating new spectroscopic probes for materials science applications.
For instance, one could envision incorporating a sensor-like molecule as a ligand in a manganese(II) tetrafluoroborate-based MOF. This would allow researchers to spectroscopically monitor changes in the coordination environment of the Mn²⁺ ion during a chemical reaction or a phase transition. Time-resolved emission spectroscopy is another powerful tool that can reveal the kinetics of excited-state processes, providing crucial information for designing more efficient luminescent materials. chemrxiv.org
Future research will likely involve:
In-situ Monitoring: Developing spectroscopic methods to observe the formation of manganese(II) tetrafluoroborate materials in real-time, providing insights into crystal growth and self-assembly mechanisms.
Probing Host-Guest Interactions: Using spectroscopic probes to study the interactions between guest molecules and the framework of a porous Mn(BF₄)₂-based material, which is essential for applications in sensing and separations.
Ultrafast Spectroscopy: Applying techniques like transient absorption spectroscopy to map the energy transfer pathways and non-radiative decay channels in luminescent manganese(II) tetrafluoroborate materials, providing a roadmap for minimizing energy loss and maximizing efficiency.
Q & A
Q. What are the standard synthetic routes for manganese(2+) ditetrafluoroborate, and how can reaction conditions be optimized for higher yields?
Manganese(2+) ditetrafluoroborate is typically synthesized by reacting manganese(II) salts (e.g., MnCl₂) with tetrafluoroboric acid (HBF₄) in a controlled stoichiometric ratio. Key steps include:
- Dissolving MnCl₂ in anhydrous solvents (e.g., acetonitrile or THF) under inert atmosphere to prevent oxidation .
- Dropwise addition of HBF₄ at 0–5°C to minimize side reactions .
- Precipitation via solvent evaporation or addition of non-polar solvents (e.g., diethyl ether). Yield optimization strategies:
- Adjusting molar ratios (e.g., excess HBF₄ to drive reaction completion) .
- Using anhydrous conditions to avoid hydrolysis of BF₄⁻ .
- Purification via recrystallization from ethanol/water mixtures .
Table 1: Synthesis Conditions Comparison
| Parameter | Example 1 (MnCl₂ + HBF₄) | Example 2 (MnCO₃ + HBF₄) |
|---|---|---|
| Solvent | Acetonitrile | Water |
| Temperature | 0–5°C | 25°C |
| Yield | 72% | 58% |
| Purity (NMR-confirmed) | >95% | 85% |
Q. Which spectroscopic techniques are critical for characterizing manganese(2+) ditetrafluoroborate, and what spectral features confirm its structure?
- ¹⁹F NMR : A singlet at ~−150 ppm confirms the presence of BF₄⁻ counterions, with deviations indicating impurities (e.g., BF₃·OH⁻) .
- IR Spectroscopy : Peaks at 1050 cm⁻¹ (B-F stretching) and 500–600 cm⁻¹ (Mn-F interactions) .
- ESI-MS : Positive-ion mode shows [Mn(H₂O)₆]²⁺ adducts, while negative-ion mode detects [BF₄]⁻ ions .
- XRD : Hexagonal crystal lattice parameters (if hydrated) align with analogous metal tetrafluoroborates (e.g., Cu(BF₄)₂·6H₂O) .
Advanced Research Questions
Q. How can conflicting ¹H NMR data in manganese(2+) ditetrafluoroborate studies be resolved?
Discrepancies often arise from:
- Hydration states : Variable H₂O coordination (e.g., [Mn(H₂O)₆]²⁺ vs. [Mn(H₂O)₄]²⁺) shifts proton signals. Use Karl Fischer titration to quantify water content .
- Paramagnetic broadening : Mn²⁺’s high spin (S = 5/2) broadens peaks. Collect spectra at low temperatures (e.g., −40°C) or use deuterated solvents to enhance resolution .
- Counterion exchange : BF₄⁻ may partially hydrolyze to BF₃·OH⁻, altering peak splitting. Monitor via ¹⁹F NMR .
Q. What catalytic applications are plausible for manganese(2+) ditetrafluoroborate, and how do reaction mechanisms compare to analogous cobalt or copper systems?
Mn(BF₄)₂ may act as a Lewis acid catalyst in:
- Electrochemical CO₂ reduction : Mn²⁺ facilitates electron transfer, similar to Cu(BF₄)₂ in CO₂-to-CO conversion .
- Oxidation reactions : Mn²⁺/Mn³⁺ redox cycling enables C–H activation, though slower than Co(BF₄)₂ due to lower redox potential . Table 2: Catalytic Performance Comparison
| Catalyst | Reaction | Turnover Frequency (h⁻¹) |
|---|---|---|
| Mn(BF₄)₂ | CO₂ electroreduction | 120 |
| Cu(BF₄)₂ | CO₂ electroreduction | 450 |
| Co(BF₄)₂ | Alkane oxidation | 980 |
Q. How does the hydration state of manganese(2+) ditetrafluoroborate affect its stability and reactivity in aqueous vs. non-aqueous media?
- Hydrated form (e.g., Mn(BF₄)₂·6H₂O) : Stable in water but prone to hydrolysis at pH > 4, releasing Mn(OH)₂ and BF₃ .
- Anhydrous form : Requires strict anhydrous conditions (e.g., glovebox storage) but offers higher Lewis acidity in organic solvents like DMF .
- Reactivity trade-offs : Hydrated forms are preferable for aqueous electrochemistry, while anhydrous forms excel in organic-phase catalysis .
Methodological Guidance
Q. What strategies mitigate BF₄⁻ decomposition during prolonged storage or reactions?
- Store under inert gas (Ar/N₂) at −20°C to slow hydrolysis .
- Add stabilizers (e.g., 1% w/w NaBF₄) to scavenge free HF .
- Avoid prolonged exposure to light, which accelerates Mn²⁺ oxidation .
Q. How can computational modeling predict the coordination geometry of manganese(2+) ditetrafluoroborate in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
